Thalidomide-5-O-CH2-COOH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2467425-53-0 |
|---|---|
Molekularformel |
C15H12N2O7 |
Molekulargewicht |
332.26 g/mol |
IUPAC-Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetic acid |
InChI |
InChI=1S/C15H12N2O7/c18-11-4-3-10(13(21)16-11)17-14(22)8-2-1-7(24-6-12(19)20)5-9(8)15(17)23/h1-2,5,10H,3-4,6H2,(H,19,20)(H,16,18,21) |
InChI-Schlüssel |
DTZXDGPVNFRIOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Thalidomide-5-O-CH2-COOH: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, and the predicted physicochemical and pharmacological properties of Thalidomide-5-O-CH2-COOH. This derivative of thalidomide (B1683933) is of significant interest in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where it can function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of a hydroxylated thalidomide precursor, followed by the introduction of the carboxymethoxy group via an ether linkage. The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis of 4-Hydroxythalidomide
This procedure is based on the reaction of 3-hydroxyphthalic anhydride with racemic α-aminoglutarimide hydrochloride.[1]
Materials:
-
3-Hydroxyphthalic anhydride
-
rac-α-Aminoglutarimide hydrochloride
-
Sodium acetate (B1210297)
-
Glacial acetic acid
Procedure:
-
A mixture of 3-hydroxyphthalic anhydride (1 equivalent), rac-α-aminoglutarimide hydrochloride (1 equivalent), and sodium acetate (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 110 °C and stirred for 12 hours.[1]
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a cold organic solvent such as ethanol (B145695) or diethyl ether to remove impurities.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield 4-hydroxythalidomide as a solid. The expected yield for a similar reaction is reported to be around 66%.[1]
Experimental Protocol: Synthesis of this compound
This step involves a Williamson ether synthesis to couple 4-hydroxythalidomide with a protected form of bromoacetic acid, followed by deprotection.
Materials:
-
4-Hydroxythalidomide
-
tert-Butyl bromoacetate
-
Potassium carbonate (or another suitable base like cesium carbonate)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Williamson Ether Synthesis
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add tert-butyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water and brine to remove DMF and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl protected intermediate.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected intermediate.
Part B: Deprotection
-
Dissolve the purified tert-butyl protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 10-20% v/v) to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography to yield this compound.
Physicochemical Properties
The exact physicochemical properties of this compound are not extensively reported in the literature. However, they can be predicted based on the known properties of thalidomide and its derivatives.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₅H₁₂N₂O₆ |
| Molecular Weight | 316.27 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Solubility | Likely to have low aqueous solubility, similar to thalidomide, but the carboxylic acid moiety may increase solubility in basic aqueous solutions. Soluble in organic solvents like DMSO and DMF. |
| LogP (calculated) | The introduction of the polar carboxymethoxy group is expected to decrease the LogP compared to thalidomide. |
| Stability | The glutarimide (B196013) ring of thalidomide is susceptible to hydrolysis under physiological conditions. This instability is expected to be retained in this derivative. |
Pharmacological Properties and Mechanism of Action
This compound is designed to retain the core pharmacological activity of thalidomide, which is its ability to bind to the Cereblon (CRBN) protein. CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).
The binding of thalidomide and its derivatives to CRBN modulates the substrate specificity of the E3 ligase complex.[2] This can lead to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins that are not normally targeted by this E3 ligase.
In the context of PROTACs, this compound serves as the E3 ligase-binding moiety. The carboxylic acid group provides a convenient point of attachment for a linker, which in turn is connected to a ligand that binds to a specific protein of interest (POI) targeted for degradation. The resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase, leading to the ubiquitination and degradation of the POI.
Conclusion
This compound is a valuable synthetic intermediate for the development of PROTACs and other chemical biology tools. Its synthesis, while requiring multiple steps, utilizes well-established chemical transformations. The key feature of this molecule is the retention of the thalidomide core's ability to bind to the CRBN E3 ligase, coupled with a functional handle for further chemical modification. This guide provides a foundational understanding for researchers aiming to synthesize and utilize this important compound in the pursuit of novel therapeutics based on targeted protein degradation.
References
The Core Mechanism of Thalidomide-5-O-CH2-COOH: A Technical Guide for Drug Development Professionals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thalidomide-5-O-CH2-COOH, also known as 4-(carboxymethoxy)thalidomide, is a crucial chemical entity in the rapidly evolving field of targeted protein degradation. As a derivative of the well-known immunomodulatory drug thalidomide (B1683933), its primary role is not as a standalone therapeutic but as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of its core mechanism of action, methodologies for its characterization, and a plausible synthetic pathway.
The central function of this compound is to act as a molecular bridge, specifically recruiting the Cereblon (CRBN) protein. CRBN is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, a key player in the cell's natural protein disposal system[1][2][3][4][5][6]. By incorporating this thalidomide derivative into a PROTAC, researchers can hijack this cellular machinery to selectively tag a protein of interest for degradation.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of this compound is intrinsically linked to its role within a PROTAC molecule. A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. In this context, this compound serves as the E3 ligase ligand.
The process unfolds as follows:
-
Binding to Cereblon: The thalidomide moiety of the molecule binds to a specific pocket on the CRBN protein[1][2][3][4][5][6]. This interaction is the foundational step in recruiting the entire CRL4CRBN E3 ligase complex.
-
Formation of a Ternary Complex: The PROTAC, now bound to CRBN, also binds to the target protein of interest via its other ligand. This results in the formation of a transient ternary complex consisting of the target protein, the PROTAC, and the E3 ligase complex.
-
Ubiquitination of the Target Protein: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can participate in further degradation cycles.
The ether linkage at the 4-position of the phthalimide (B116566) ring in this compound is a common strategy in PROTAC design. This position is solvent-exposed and generally does not interfere with the core binding interaction with CRBN, making it an ideal attachment point for the linker that connects to the target protein ligand[1].
Caption: Mechanism of action for a PROTAC utilizing a this compound moiety.
Quantitative Data: Binding Affinity to Cereblon
While specific, publicly available quantitative binding data for this compound is limited, the affinity of the parent molecule, thalidomide, and its well-characterized derivatives to CRBN provides a reliable benchmark. The binding affinity is a critical parameter, as it influences the efficiency of ternary complex formation and subsequent protein degradation. It is expected that the binding affinity of this compound to CRBN is comparable to that of thalidomide itself[1].
| Compound | Assay Method | Binding Affinity (Kd/Ki/IC50) | Reference(s) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [2][5] |
| Thalidomide | Microscale Thermophoresis (MST) | 8.6 µM (Ki) | [3] |
| Lenalidomide | TR-FRET | 2.694 µM (IC50) | [7] |
| Pomalidomide | Not Specified | ~157 nM (Kd) | [2] |
Note: Binding affinities can vary depending on the experimental conditions, protein constructs, and assay methodology. The data presented here are for illustrative purposes.
Experimental Protocols
The characterization of this compound as a CRBN ligand involves several biophysical and biochemical assays to confirm its binding and functionality within a PROTAC.
Synthesis of this compound
A plausible synthetic route starts from 4-hydroxythalidomide. The hydroxyl group at the 4-position of the phthalimide ring serves as a handle for further modification.
Step 1: Etherification of 4-Hydroxythalidomide
-
Reactants: 4-hydroxythalidomide, a protected bromoacetic acid ester (e.g., tert-butyl bromoacetate), and a mild base (e.g., potassium carbonate).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-hydroxythalidomide in DMF.
-
Add potassium carbonate and stir the mixture.
-
Add tert-butyl bromoacetate (B1195939) dropwise and stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting protected intermediate by column chromatography.
-
Step 2: Deprotection
-
Reactant: The protected Thalidomide-5-O-CH2-COOtBu intermediate.
-
Reagent: A strong acid, such as trifluoroacetic acid (TFA).
-
Solvent: An inert solvent like dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve the protected intermediate in DCM.
-
Add TFA and stir the mixture at room temperature for a few hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Thalidomide-5-O-CH2-COOH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-O-CH2-COOH, a derivative of thalidomide (B1683933), has emerged as a critical building block in the rapidly advancing field of targeted protein degradation (TPD). Specifically, it serves as a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. This guide provides an in-depth technical overview of the research applications of this compound, focusing on its role as a Cereblon (CRBN) E3 ligase ligand in the design and development of PROTACs. We will delve into its mechanism of action, synthesis protocols, and methods for evaluating the efficacy of the resulting protein degraders.
Core Concept: The PROTAC Mechanism with Thalidomide-Based Ligands
This compound functions as the E3 ligase-recruiting moiety in a PROTAC. The thalidomide part of the molecule specifically binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The -O-CH2-COOH group provides a linker with a terminal carboxylic acid, which acts as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest (POI).
The PROTAC, therefore, acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for PROTACs targeting the epigenetic reader protein BRD4, which utilize a thalidomide-ether linked degrader. While not all of these studies used the exact this compound linker, the data provides a strong indication of the potency that can be achieved with this class of molecules.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | 4.3 | >95 | [1] |
| ARV-825 | BRD4 | Jurkat | < 1 | >95 | [2] |
| Compound 21 | BRD4 | THP-1 | 810 | >90 | [3] |
Note: The specific linker and warhead in each PROTAC contribute to its unique DC50 and Dmax values. This table is for illustrative purposes to show the potential of thalidomide-ether based PROTACs.
Experimental Protocols
Synthesis of a this compound-based PROTAC
The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction between the carboxylic acid group of the linker and an amine-functionalized ligand for the protein of interest.
Detailed Protocol for Amide Coupling:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine-functionalized POI ligand (1.0 - 1.2 eq)
-
HATU (1,1'-[Azobis(methylidene)]bis[1H-benzotriazole]-3-oxide) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and the amine-functionalized POI ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.[4]
-
Western Blot Analysis of PROTAC-Induced Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of the target protein in cells treated with a PROTAC.[5]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[5]
-
Quantitative Proteomics for Off-Target Analysis
Quantitative mass spectrometry-based proteomics provides an unbiased, global view of the proteome, enabling the identification of potential off-target effects of a PROTAC.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Treat cells with the PROTAC at a concentration that gives maximal degradation, a vehicle control, and a negative control (e.g., an inactive epimer of the PROTAC).
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling:
-
Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels. This allows for the multiplexing of samples.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify thousands of proteins across the different samples.
-
Proteins that show a statistically significant decrease in abundance in the PROTAC-treated sample compared to the controls are considered potential off-targets and require further validation.[6]
-
Conclusion
This compound is a pivotal molecule in the advancement of targeted protein degradation. Its role as a readily functionalizable Cereblon E3 ligase ligand enables the rational design and synthesis of a wide array of PROTACs against various disease-relevant proteins. The methodologies outlined in this guide provide a robust framework for researchers to synthesize and evaluate the efficacy and selectivity of novel PROTACs, thereby contributing to the development of this promising new therapeutic modality. As our understanding of the intricacies of PROTAC design deepens, the strategic use of versatile building blocks like this compound will undoubtedly continue to drive innovation in the field.
References
- 1. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
Thalidomide-5-O-CH2-COOH as a Cereblon Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-5-O-CH2-COOH, a derivative of thalidomide (B1683933) utilized as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). While direct quantitative binding and degradation data for this specific molecule are not extensively available in the public domain, this document outlines the established principles of thalidomide-CRBN interaction, presents comparative data from closely related and well-characterized analogs, and offers detailed experimental protocols for its characterization. This compound serves as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality aimed at targeted protein degradation. This guide is intended to be a foundational resource for researchers engaged in the design and application of CRBN-recruiting molecules in drug discovery and chemical biology.
Introduction: The Role of Cereblon in Targeted Protein Degradation
Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). This complex plays a pivotal role in the ubiquitin-proteasome system, which is the primary cellular machinery for protein degradation. The native function of the CRL4^CRBN^ complex is to recognize specific endogenous substrates and tag them with ubiquitin, marking them for destruction by the proteasome.
The therapeutic landscape was transformed by the discovery that immunomodulatory drugs (IMiDs®), such as thalidomide and its analogs lenalidomide (B1683929) and pomalidomide (B1683931), exert their effects by binding to CRBN. This binding event does not inhibit the E3 ligase but rather modulates its substrate specificity, inducing the ubiquitination and subsequent degradation of "neosubstrates" that are not typically targeted by the native CRL4^CRBN^ complex. This "molecular glue" mechanism has been harnessed for therapeutic benefit, particularly in the treatment of hematological malignancies through the degradation of transcription factors like IKZF1 and IKZF3.
This compound is a derivative of thalidomide designed with a linker attachment point, making it a key component for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (in this case, this compound for CRBN), a linker, and a ligand for a protein of interest (POI). By bringing the POI into proximity with the E3 ligase, PROTACs induce the ubiquitination and degradation of the target protein.
Quantitative Data for Thalidomide Analogs as CRBN Ligands
Table 1: Binding Affinities of Thalidomide and its Analogs to CRBN
| Compound | Assay Method | Binding Affinity (Kd or IC50) | Reference(s) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [1][2] |
| (S)-Thalidomide | Biochemical Assays | ~10-fold higher affinity than (R)-thalidomide | [3] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [1] |
| Iberdomide | Biochemical Assay | IC50 of ~150 nM |
Table 2: Representative Degradation Performance of a Thalidomide-based PROTAC
The following data for a representative SHP2-targeting PROTAC utilizing a thalidomide-based CRBN ligand illustrates the typical degradation potency.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| SHP2 Degrader (thalidomide-based) | SHP2 | HeLa | 6.02 nM | >90% |
Signaling Pathways and Experimental Workflows
The interaction of this compound with CRBN initiates a cascade of events leading to the degradation of a target protein when incorporated into a PROTAC. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: CRBN-mediated protein degradation pathway induced by a PROTAC.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Western Blot workflow for assessing protein degradation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with CRBN and its efficacy in PROTAC-mediated protein degradation.
Synthesis of this compound
A plausible synthetic route to this compound involves the modification of a thalidomide precursor. The following is a representative protocol based on established chemical syntheses.[4][5][6][7]
Materials:
-
4-Hydroxythalidomide
-
Ethyl bromoacetate (B1195939)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Alkylation: To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add ethyl bromoacetate (1.2 equivalents) dropwise and stir the reaction mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the ethyl ester intermediate.
-
Hydrolysis: Dissolve the ethyl ester intermediate in a mixture of THF and water. Add lithium hydroxide (2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8]
Materials:
-
Purified recombinant human CRBN (often in complex with DDB1 for stability)
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Dialyze both the CRBN protein and this compound against the ITC buffer to minimize buffer mismatch effects. Accurately determine the concentrations of the protein and ligand solutions.
-
ITC Setup: Set the experimental temperature (e.g., 25°C). Load the CRBN solution (e.g., 10-20 µM) into the sample cell. Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium between injections.
-
Data Analysis: Integrate the raw heat flow data to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine Kd, n, and ΔH.
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a solution-based, homogeneous technique to measure molecular interactions in a competitive format.[9][10][11][12]
Materials:
-
Purified recombinant human CRBN
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)
-
This compound
-
FP assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Black, low-binding microtiter plates
Procedure:
-
Assay Setup: Prepare a serial dilution of this compound in FP assay buffer.
-
Reaction Mixture: In the microtiter plate, add a fixed concentration of CRBN and the fluorescently labeled thalidomide tracer to each well.
-
Competition: Add the serially diluted this compound to the wells. Include controls for no competitor (high polarization) and buffer only (low polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for PROTAC-mediated Protein Degradation
Western blotting is a widely used technique to quantify the reduction in the level of a target protein upon treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized using this compound
-
Cell lysis buffer
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the protein of interest and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the signal of the protein of interest to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[13]
Conclusion
This compound is a valuable chemical tool for the recruitment of the E3 ligase Cereblon in the context of targeted protein degradation. While direct quantitative data for this specific molecule remains to be extensively published, its structural similarity to thalidomide provides a strong basis for its application in PROTAC design. The experimental protocols detailed in this guide offer a robust framework for researchers to characterize its binding to CRBN and to evaluate its efficacy in mediating the degradation of target proteins. The continued exploration of such CRBN ligands will undoubtedly fuel the development of novel and potent protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
The Architecture and Utility of Thalidomide-5-O-CH2-COOH: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Structure, Function, and Application of a Key E3 Ligase Ligand for Targeted Protein Degradation.
Introduction
Thalidomide-5-O-CH2-COOH, systematically named 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl]oxy}acetic acid, is a functionalized derivative of thalidomide (B1683933). It has emerged as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the structure, function, and application of this compound for researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Molecular Structure and Chemical Properties
This compound retains the core glutarimide (B196013) and phthalimide (B116566) rings of thalidomide, which are essential for its biological activity. The key modification is the introduction of a carboxymethyl ether group (-O-CH2-COOH) at the 5-position of the isoindoline-1,3-dione ring. This carboxylic acid moiety serves as a versatile chemical handle for conjugation to a linker, which is then attached to a ligand for a specific protein of interest, thereby forming a PROTAC.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl]oxy}acetic acid |
| Synonyms | Thalidomide-O-COOH, Thalidomide-5-oxyacetic acid |
| CAS Number | 2467425-53-0 |
| Molecular Formula | C₁₅H₁₂N₂O₇ |
| Molecular Weight | 332.27 g/mol |
Function as a Cereblon (CRBN) E3 Ligase Ligand
The primary function of this compound in a biological context is to act as a ligand for the Cereblon (CRBN) protein.[1] CRBN is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2] By binding to CRBN, the thalidomide moiety of the molecule effectively hijacks this E3 ligase complex.
The CRL4^CRBN^ Signaling Pathway
The CRL4^CRBN^ E3 ubiquitin ligase complex plays a crucial role in the ubiquitin-proteasome system (UPS), the cell's primary mechanism for degrading unwanted or misfolded proteins. The complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor, CRBN. In the context of a PROTAC, the thalidomide-based ligand facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRL4^CRBN^ E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data
Table 2: Binding Affinities of Thalidomide and its Derivatives to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method | Reference |
| Thalidomide | ~1.8 µM | - | Isothermal Titration Calorimetry (ITC) | [2] |
| Lenalidomide (B1683929) | ~250 nM | 1.69 µM | Surface Plasmon Resonance (SPR) / TR-FRET | [2][3] |
| Pomalidomide | ~190 nM | - | Isothermal Titration Calorimetry (ITC) | [2] |
| This compound | Not Publicly Available | Not Publicly Available | - | - |
Table 3: Representative Degradation Data for Thalidomide-Based PROTACs
| PROTAC Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| SHP2 | Thalidomide | 6.02 nM | >90% | MV-4-11 | [4] |
| IDO1 | Thalidomide derivative | 4.5 nM | >95% | U87 | [5] |
| PROTAC with this compound | This compound | Data Not Available | Data Not Available | - | - |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
Step 1: Synthesis of 5-Hydroxythalidomide (B1239145)
-
Reaction Setup: Combine 4-hydroxyphthalic anhydride (B1165640) (1 equivalent) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1 equivalent) in a round-bottom flask.
-
Solvent and Base: Add glacial acetic acid as the solvent and sodium acetate (B1210297) (1.1 equivalents) as a base.
-
Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of solution. Filter the solid and wash with cold water and diethyl ether. Further purification can be achieved by recrystallization or column chromatography.
Step 2: Etherification to Yield this compound
-
Reaction Setup: Dissolve 5-hydroxythalidomide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base: Add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution.
-
Alkylation: Add ethyl bromoacetate (B1195939) (1.2 equivalents) dropwise to the mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Hydrolysis: Upon completion of the alkylation, add an aqueous solution of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) to hydrolyze the ester to the carboxylic acid.
-
Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Purify further by recrystallization or preparative HPLC if necessary.
Determination of CRBN Binding Affinity (TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for measuring the binding affinity of a compound to a protein in a high-throughput format.[3]
-
Reagents and Materials:
-
Recombinant GST-tagged human CRBN protein.
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescently labeled thalidomide tracer (e.g., BODIPY-thalidomide) (acceptor fluorophore).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add the test compounds, the fluorescently labeled thalidomide tracer, and the GST-tagged CRBN protein.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Add the Tb-labeled anti-GST antibody.
-
Incubate for another period (e.g., 60 minutes).
-
Measure the TR-FRET signal on a plate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Evaluation of PROTAC-Mediated Protein Degradation (Western Blot Analysis)
Western blotting is a standard technique to quantify the reduction in the levels of a target protein following PROTAC treatment.[6]
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC (synthesized using this compound) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Mandatory Visualizations
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its carboxylic acid functionality provides a convenient point of attachment for linkers, facilitating the synthesis of a wide range of PROTAC molecules. While specific quantitative data for this particular derivative are not yet widely available, the established principles of thalidomide-CRBN interaction and the general protocols outlined in this guide provide a solid foundation for its application in the discovery and development of novel targeted protein degraders. The continued exploration of such functionalized E3 ligase ligands will undoubtedly fuel the advancement of this promising therapeutic modality.
References
- 1. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. PROTACs | DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to CRBN-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on PROTACs that recruit Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3] CRBN-recruiting PROTACs have gained significant attention due to the favorable physicochemical properties of CRBN ligands and their proven clinical relevance.[]
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Cereblon is a crucial component of the CRL4^CRBN^ E3 ubiquitin ligase complex, where it functions as the substrate receptor.[1][3] This complex plays a vital role in protein ubiquitination, a process that marks proteins for degradation by the 26S proteasome.[2][5] The core components of the CRL4^CRBN^ complex include:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone for the complex.[2]
-
Regulator of Cullins 1 (ROC1) or RBX1: A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).[2][5]
-
Damaged DNA-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4 scaffold.[2][6]
-
Cereblon (CRBN): The substrate receptor that recognizes and binds to specific proteins destined for degradation.[1][3]
The activity of the CRL4^CRBN^ complex is regulated by neddylation, a post-translational modification where the ubiquitin-like protein NEDD8 is attached to the cullin scaffold, leading to the activation of the ligase.[5][7]
Mechanism of Action of CRBN-Recruiting PROTACs
CRBN-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRL4^CRBN^ E3 ligase.[][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further catalytic cycles of degradation.[5]
The ligands used to recruit CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931).[1][][8] These molecules bind to a specific hydrophobic pocket in the C-terminal domain of CRBN.[][9] The glutarimide (B196013) moiety of these IMiDs is essential for this interaction, while the phthalimide (B116566) portion is solvent-exposed, providing an attachment point for the linker.[8][9]
Caption: Mechanism of action for CRBN-recruiting PROTACs.
Key Quantitative Data for CRBN-Recruiting PROTACs
The efficacy of a PROTAC is determined by several key parameters, which are typically measured in cellular assays.
| Parameter | Description | Typical Range |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | pM to µM |
| Dmax | The maximum percentage of target protein degradation achieved. | 70-99% |
| t1/2 | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Minutes to hours |
| Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the POI and to CRBN. | nM to µM |
| Ternary Complex Cooperativity (α) | A measure of the stability of the ternary complex. α > 1 indicates positive cooperativity. | Varies |
Note: The values in this table are generalized and can vary significantly depending on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
Western Blotting for Protein Degradation
This is the most common method to quantify the extent of protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantification: Densitometry analysis of the protein bands is performed to quantify the relative protein levels.
Caption: Workflow for assessing protein degradation by Western Blot.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding PROTAC efficacy.
Methodology (AlphaLISA - Amplified Luminescent Proximity Homestead Assay):
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Use tagged versions of the POI (e.g., His-tagged) and CRBN (e.g., GST-tagged).
-
Assay Assembly: In a 384-well plate, add the tagged POI, the tagged CRBN, and the PROTAC at their optimized concentrations.[10]
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).
-
Incubation in the Dark: Incubate the plate in the dark to allow the beads to bind to the complex.
-
Signal Detection: Read the plate on an Alpha-enabled microplate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the ternary complex.
Caption: Workflow for AlphaLISA-based ternary complex detection.
Ubiquitination Assays
These assays directly measure the ubiquitination of the target protein.
Methodology (In Vitro Ubiquitination):
-
Reaction Mixture: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the CRL4^CRBN^ complex, the POI, and the PROTAC.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for the ubiquitination reaction to occur.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be visible.
Signaling Pathways and Logical Relationships
The design of a successful CRBN-recruiting PROTAC involves a logical progression of steps, from initial target validation to in vivo efficacy studies.
Caption: Logical workflow for the design and development of PROTACs.
Conclusion
CRBN-recruiting PROTACs have emerged as a powerful therapeutic strategy with the potential to target a wide range of disease-causing proteins, including those previously considered "undruggable".[5] A thorough understanding of the underlying biology of the CRL4^CRBN^ complex, coupled with rigorous experimental evaluation of PROTAC efficacy, is essential for the successful development of these novel therapeutics. This guide provides a foundational overview of the core principles, key data, and experimental methodologies that are critical for researchers, scientists, and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon - Wikipedia [en.wikipedia.org]
- 3. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of Thalidomide Derivatives in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide (B1683933) and its derivatives, once infamous, have been repurposed into powerful therapeutic agents, particularly in oncology. Their mechanism of action, which involves hijacking the cellular ubiquitin-proteasome system to induce targeted protein degradation, has opened up a new frontier in drug discovery. These small molecules, now classified as molecular glues or Cereblon E3 ligase modulators (CELMoDs), function by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This binding event remodels the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates"—proteins not typically targeted by this ligase. This guide provides an in-depth technical overview of the role of thalidomide derivatives in targeted protein degradation, covering their mechanism of action, quantitative data, experimental protocols, and the visualization of key pathways and workflows.
Mechanism of Action: Molecular Glues and Neosubstrate Degradation
Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, exert their therapeutic effects by acting as molecular glues.[1][2] They bind to CRBN, a component of the CRL4 E3 ubiquitin ligase complex, and induce a conformational change that creates a novel binding surface.[1][3] This new surface recruits specific proteins, termed neosubstrates, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][4]
The degradation of different neosubstrates is linked to the various therapeutic effects and toxicities of thalidomide derivatives. For instance, the anti-multiple myeloma effects are largely attributed to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] The degradation of casein kinase 1α (CK1α) is associated with the treatment of 5q-myelodysplastic syndrome.[5] Conversely, the degradation of SALL4 is linked to the teratogenic effects of thalidomide.[6]
More recently, these thalidomide-based CRBN ligands have been incorporated into heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).[7][8] In a PROTAC, the thalidomide derivative serves as the E3 ligase-recruiting handle, which is connected via a linker to a ligand that binds a specific protein of interest. This brings the target protein into proximity with the E3 ligase, leading to its degradation.[8][9]
Quantitative Data: Binding Affinities and Degradation Efficacy
The interaction between thalidomide derivatives and CRBN, as well as the efficacy of the resulting protein degradation, can be quantified. These metrics are crucial for the development and optimization of new molecular glues and PROTACs.
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | [10] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | [10] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | [10] |
| Lenalidomide | ~1-2 µM (IC50) | Competitive Binding Assay | [11] |
| Pomalidomide | ~2 µM (IC50) | Competitive Binding Assay | [11] |
| Iberdomide | Higher affinity than lenalidomide and pomalidomide | Not Specified | [4][12] |
Table 2: Degradation Efficacy of a Thalidomide-Based PROTAC Targeting IDO1
| PROTAC Construct | DC50 | Dmax | Cell Line | Reference |
| BMS-986205 derivative | 0.3290 µM | >70% | U87 | [8] |
| BMS-986205 derivative | 0.5438 µM | Not Reported | GBM43 | [8] |
-
DC50 : The concentration of the degrader that results in 50% degradation of the target protein.[8][13]
-
Dmax : The maximum percentage of target protein degradation achieved.[8][13]
Visualizing the Pathways and Processes
Understanding the complex interactions and workflows in targeted protein degradation is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate the core signaling pathway, a typical experimental workflow, and the logical relationships involved.
Signaling Pathway of Thalidomide-Mediated Protein Degradation
Caption: Mechanism of thalidomide-induced targeted protein degradation.
Experimental Workflow for Assessing Protein Degradation
Caption: Standard experimental workflow for Western blot analysis.
Logical Relationship in PROTAC-Mediated Degradation
Caption: Logical components of PROTAC-mediated protein degradation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed protocols for key assays used to characterize thalidomide derivatives and their effects on targeted protein degradation.
Western Blot for Protein Degradation Analysis
This protocol is a fundamental method to visualize and quantify the reduction in target protein levels following treatment with a degrader molecule.[13][14]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.[13]
-
Treat cells with varying concentrations of the thalidomide derivative or PROTAC. Include a vehicle-only control (e.g., DMSO).[13]
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess degradation kinetics.[14]
2. Sample Preparation:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[14]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[14][15]
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[14]
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay or a similar method to ensure equal loading.[14][15]
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by heating.[14]
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[14][15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
5. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).[13]
-
Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C.[13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[14]
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[14]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[13]
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]
In-Cell Ubiquitination Assay
This assay determines whether the target protein is ubiquitinated upon treatment with a degrader, a key step preceding proteasomal degradation.[16][17]
1. Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing the target protein and a tagged ubiquitin (e.g., His- or HA-tagged).
-
Treat the cells with the degrader molecule and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
2. Immunoprecipitation:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitate the target protein using a specific antibody conjugated to beads (e.g., Protein A/G).
3. Western Blot Analysis:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an antibody against the ubiquitin tag (e.g., anti-His or anti-HA) to detect the ubiquitinated target protein. A smear or ladder of high-molecular-weight bands indicates polyubiquitination.[18]
HiBiT Assay for Real-Time Degradation Kinetics
The HiBiT assay is a sensitive, luminescence-based method for monitoring protein levels in real-time, offering a high-throughput alternative to Western blotting.[19][20][21]
1. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.[20] This ensures the expression of the tagged protein is under its native regulatory control.
2. Assay Setup:
-
Plate the HiBiT-tagged cells in a multi-well plate.[19]
-
For live-cell kinetic measurements, add a reagent containing the LgBiT protein and a luciferase substrate (e.g., Endurazine™) to the cells.[19][22]
-
For endpoint measurements, lyse the cells and add a lytic detection reagent containing LgBiT and substrate.[20][23]
3. Data Acquisition and Analysis:
-
Treat the cells with a serial dilution of the degrader compound.[19]
-
Measure luminescence over time using a plate reader.[20]
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.[23]
-
Calculate degradation parameters such as rate, DC50, and Dmax from the resulting data.[20][21]
Conclusion and Future Directions
Thalidomide and its derivatives have revolutionized the landscape of drug discovery by validating targeted protein degradation as a powerful therapeutic modality.[1] Their ability to act as molecular glues, reprogramming the cellular protein disposal machinery, has enabled the targeting of proteins previously considered "undruggable."[5][7] The continued development of novel CELMoDs and thalidomide-based PROTACs holds immense promise for treating a wide range of diseases, from cancers to neurodegenerative disorders.[][25] Future research will likely focus on expanding the repertoire of E3 ligases that can be hijacked, discovering new molecular glues with novel neosubstrate specificities, and refining the design of degraders to enhance their potency, selectivity, and drug-like properties.[3][26] The experimental protocols and quantitative approaches detailed in this guide provide a robust framework for advancing these exciting research and development efforts.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation and Regulation with Molecular Glue: Past and Recent Discoveries | Bentham Science [benthamscience.com]
- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 16. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. promega.com [promega.com]
- 20. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 21. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Target Degradation [worldwide.promega.com]
- 23. promega.com [promega.com]
- 25. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
An In-depth Technical Guide to Thalidomide-5-O-CH2-COOH (CAS: 2467425-53-0): A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-5-O-CH2-COOH (CAS: 2467425-53-0), a crucial chemical entity in the rapidly evolving field of targeted protein degradation (TPD). This molecule serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. As a derivative of thalidomide (B1683933), this compound functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby enabling the recruitment of the ubiquitin-proteasome system to a specific protein of interest. This guide will delve into the chemical properties, mechanism of action, and relevant biological pathways associated with this compound, and will provide generalized experimental protocols for its synthesis and application in PROTAC development.
Introduction to this compound
This compound is a synthetic molecule that conjugates the core structure of thalidomide with a carboxylic acid linker at the 5-position of the phthalimide (B116566) ring. This structural modification is pivotal for its utility in PROTAC technology. The thalidomide moiety acts as the E3 ligase-binding element, while the terminal carboxylic acid provides a convenient attachment point for a linker, which is subsequently connected to a ligand that targets a specific protein for degradation.
The primary role of this compound is to serve as an intermediate in the multi-step synthesis of PROTACs.[1] By binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, it facilitates the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein.[] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2467425-53-0 |
| Molecular Formula | C₁₅H₁₂N₂O₇ |
| Molecular Weight | 332.27 g/mol |
| IUPAC Name | 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)acetic acid |
| Canonical SMILES | C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)OCC(=O)O |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO |
Mechanism of Action: The Role in PROTAC-Mediated Protein Degradation
The mechanism of action of PROTACs utilizing this compound as the CRBN-binding moiety is a stepwise process that leverages the cell's ubiquitin-proteasome system.
-
Ternary Complex Formation : The PROTAC molecule, which incorporates the thalidomide derivative, simultaneously binds to the target protein of interest (POI) and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex. This brings the POI and the E3 ligase into close proximity.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.
-
Recycling : After the degradation of the POI, the PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation.
Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.
Caption: Workflow of PROTAC-mediated protein degradation.
Signaling Pathways Involving Cereblon
Cereblon, the direct target of this compound, is implicated in various cellular signaling pathways. While the primary function of this thalidomide derivative in PROTACs is to hijack the CRL4-CRBN complex for protein degradation, it is important for researchers to be aware of the endogenous roles of CRBN.
Wnt Signaling Pathway: Recent studies have shown that CRBN is an evolutionarily conserved regulator of the Wnt signaling pathway.[3][4][5] Wnt signaling can promote the CRBN-dependent degradation of a subset of proteins, including Casein kinase 1α (CK1α), a negative regulator of the Wnt pathway.[3] This suggests that modulating CRBN activity could have effects on Wnt-driven physiological and pathological processes.
Caption: Role of CRBN in the Wnt signaling pathway.
Experimental Protocols
The following sections provide generalized experimental protocols. Researchers should optimize these protocols based on their specific experimental setup and requirements.
General Synthesis of this compound
Step 1: Synthesis of 5-Hydroxythalidomide (B1239145) This intermediate can be synthesized from 4-hydroxyphthalic acid and L-glutamine through a series of reactions involving anhydride (B1165640) formation and cyclization.
Step 2: Etherification to Yield this compound The 5-hydroxythalidomide is then reacted with an appropriate haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) to form the corresponding ester. Subsequent hydrolysis of the ester group under acidic or basic conditions would yield the final product, this compound.
Purification: The final compound would be purified using standard techniques such as column chromatography or recrystallization.
In Vitro CRBN Binding Assay (Competitive Fluorescence Polarization)
This protocol describes a method to assess the binding of a test compound to CRBN.
Materials:
-
Recombinant human CRBN protein (tagged, e.g., with His or GST)
-
A fluorescently labeled thalidomide tracer
-
Test compound (e.g., a PROTAC containing the this compound moiety)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In the wells of the 384-well plate, add the assay buffer, the fluorescently labeled thalidomide tracer at a fixed concentration, and the serially diluted test compound.
-
Initiate the binding reaction by adding the recombinant CRBN protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (FP) signal using a suitable plate reader.
-
Plot the FP signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a competitive fluorescence polarization assay.
Quantitative Data
Specific quantitative binding affinity data (e.g., Kd, IC₅₀) for this compound with CRBN is not extensively reported in the public domain. However, the binding affinities of the parent compound, thalidomide, and its clinically relevant analogs, lenalidomide (B1683929) and pomalidomide, have been determined and are provided below for reference. It is anticipated that the binding affinity of this compound would be comparable to that of thalidomide, as the core glutarimide (B196013) moiety responsible for CRBN binding is retained.
| Compound | Binding Affinity (Kd) to CRBN |
| Thalidomide | ~250 nM |
| Lenalidomide | ~178 nM |
| Pomalidomide | ~157 nM |
Note: These values are approximate and can vary depending on the assay conditions.[8]
Conclusion
This compound is a vital tool for researchers in the field of targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase makes it an indispensable component in the design and synthesis of PROTACs for a wide range of therapeutic targets. While specific quantitative data for this molecule remains to be extensively published, the foundational knowledge of thalidomide's interaction with CRBN provides a strong basis for its application. The experimental protocols and pathway information provided in this guide are intended to support the ongoing research and development of novel protein-degrading therapeutics.
References
- 1. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]
- 3. [PDF] The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling | Semantic Scholar [semanticscholar.org]
- 4. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of PROTAC Molecules Using Thalidomide-5-O-CH2-COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Thalidomide (B1683933) Derivatives
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
Thalidomide and its derivatives have emerged as pivotal E3 ligase ligands in PROTAC design, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] Thalidomide-5-O-CH2-COOH is a key functionalized thalidomide derivative that serves as a versatile building block for the synthesis of CRBN-recruiting PROTACs.[6] The carboxylic acid moiety provides a convenient attachment point for a linker, which can then be conjugated to a ligand for a specific POI.
Mechanism of Action: CRBN-Mediated Protein Degradation
The fundamental role of a PROTAC synthesized from this compound is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity-induced event initiates a cascade of events leading to the degradation of the target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of PROTAC molecules utilizing this compound.
Protocol 1: Synthesis of a PROTAC Targeting BRD4
This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology. The synthesis involves the coupling of this compound with a known BRD4 ligand via a suitable linker.
Caption: General workflow for the synthesis of a PROTAC molecule.
Materials and Reagents:
-
This compound
-
Amine-functionalized Linker (e.g., (tert-butoxycarbonyl)-amino-PEG-amine)
-
BRD4 Ligand with a carboxylic acid handle (e.g., JQ1-acid)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC/HOBt
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for deprotection
-
Reagents for purification: HPLC grade solvents (acetonitrile, water, formic acid)
Step-by-Step Procedure:
-
Linker-BRD4 Ligand Conjugation:
-
Dissolve the BRD4 ligand with a carboxylic acid handle (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the linker-BRD4 ligand conjugate.
-
-
Boc Deprotection (if applicable):
-
Dissolve the Boc-protected linker-BRD4 ligand conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine intermediate.
-
-
Coupling of this compound:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the deprotected linker-BRD4 ligand amine intermediate (1.1 eq) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, work up the reaction as described in step 1.
-
-
Final Purification:
-
Purify the crude final PROTAC molecule by preparative reverse-phase HPLC to obtain the pure product.
-
Protocol 2: Characterization of the Synthesized PROTAC
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra to confirm the chemical structure and purity.
2. Mass Spectrometry (MS):
-
Analyze the purified PROTAC using high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
3. High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final PROTAC using an analytical reverse-phase HPLC method. A purity of >95% is generally desired for biological assays.
| Analytical Technique | Purpose | Expected Outcome |
| 1H NMR | Structural confirmation | Peaks corresponding to all protons in the expected chemical environment. |
| 13C NMR | Structural confirmation | Peaks corresponding to all carbons in the expected chemical environment. |
| HRMS | Molecular weight confirmation | Observed mass should be within 5 ppm of the calculated mass. |
| Analytical HPLC | Purity assessment | A single major peak indicating >95% purity. |
Table 1: Analytical Characterization of the Synthesized PROTAC.
Protocol 3: Biological Evaluation of the PROTAC
1. Western Blot for Protein Degradation:
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line expressing BRD4) and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein (BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the extent of protein degradation.
Caption: Experimental workflow for Western Blot analysis.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Plate cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Incubate for a specified period (e.g., 72 hours).
-
Perform the viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine cell viability and calculate the IC50 value.
| Parameter | Description | Typical Range for Potent PROTACs |
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |
| Dmax | Maximum percentage of protein degradation achieved. | > 90% |
| IC50 | Concentration of PROTAC that inhibits 50% of cell growth or viability. | Varies depending on target and cell line |
Table 2: Quantitative Parameters for PROTAC Biological Activity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs that effectively recruit the CRBN E3 ligase for targeted protein degradation. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of novel PROTAC molecules. Careful optimization of the linker and the protein of interest ligand is crucial for developing potent and selective protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Targeted Protein Degradation of BRD4 using Thalidomide-5-O-CH2-COOH-based PROTACs
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins. They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
This document provides detailed application notes and protocols for the use of Thalidomide-5-O-CH2-COOH as a Cereblon (CRBN) E3 ligase ligand for the development of PROTACs targeting the epigenetic reader protein, Bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of oncogene transcription, making it a high-value target in cancer therapy. The degradation of BRD4 offers a compelling alternative to inhibition, potentially leading to a more profound and sustained therapeutic effect.
This compound provides a versatile building block for PROTAC synthesis, featuring an ether linkage at the 5-position of the thalidomide (B1683933) core. This document will describe a representative BRD4-targeting PROTAC, herein named BRD4-Degrader-5O , synthesized by conjugating a known BRD4 inhibitor (e.g., JQ1) to this compound. While specific experimental data for a PROTAC using this exact linker is not extensively available in the public domain, the protocols and data presented are based on established methodologies for analogous BRD4-degrading PROTACs.
Principle of the Technology
The mechanism of action for a BRD4-targeting PROTAC derived from this compound involves the formation of a ternary complex between BRD4, the PROTAC molecule, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.
Caption: Mechanism of BRD4 degradation induced by a thalidomide-based PROTAC.
Representative Data
The efficacy of a BRD4-targeting PROTAC is typically evaluated by its ability to induce degradation of BRD4 and subsequently inhibit cell growth. The following tables summarize representative quantitative data for a hypothetical BRD4-Degrader-5O, based on typical values for effective BRD4 degraders.
Table 1: BRD4 Degradation Potency
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4-Degrader-5O | MV4-11 (AML) | 15 | >90 |
| BRD4-Degrader-5O | 22Rv1 (Prostate) | 25 | >90 |
| JQ1 (Inhibitor) | MV4-11 (AML) | N/A | No Degradation |
DC50: Concentration at which 50% degradation of the target protein is observed. Dmax: Maximum percentage of target protein degradation.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) |
| BRD4-Degrader-5O | MV4-11 (AML) | 8 |
| BRD4-Degrader-5O | 22Rv1 (Prostate) | 18 |
| JQ1 (Inhibitor) | MV4-11 (AML) | 35 |
IC50: Concentration at which 50% of cell growth is inhibited.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of a BRD4-targeting PROTAC utilizing this compound.
Protocol 1: Synthesis of a Representative BRD4-Degrader-5O
This protocol describes a general method for conjugating a JQ1 derivative to this compound.
Application Notes and Protocols for CRBN-Mediated Protein Degradation
Introduction
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] One of the most prominent mechanisms in TPD involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6] This is often achieved through the use of heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.[7][8][9]
PROTACs are designed with two distinct heads connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ligase, such as CRBN.[5][10][11] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI by the CRBN-containing Cullin-RING Ligase 4 (CRL4^CRBN^) complex.[4][12][13] The polyubiquitin (B1169507) chain acts as a signal for the proteasome to recognize and degrade the target protein.[2][3] This approach allows for the targeting of proteins previously considered "undruggable" by traditional small molecule inhibitors.[1][14]
These application notes provide a comprehensive overview of the experimental setups and protocols required to study and validate CRBN-mediated protein degradation, intended for researchers in academia and the pharmaceutical industry.
CRBN-Mediated Protein Degradation Pathway
The process begins with the PROTAC molecule simultaneously binding to the target Protein of Interest (POI) and the CRBN E3 ligase. This forms a key ternary complex. The CRL4^CRBN^ complex then polyubiquitinates the POI. The proteasome recognizes this polyubiquitin tag and subsequently degrades the POI into smaller peptides. The PROTAC molecule is then released and can catalyze further degradation cycles.
Caption: CRBN-mediated protein degradation pathway.
Experimental Workflow for CRBN Degrader Development
The development and validation of a CRBN-targeting degrader follows a structured workflow. It begins with the design and synthesis of the degrader molecule. The subsequent steps involve a series of assays to confirm the molecule's mechanism of action, from binding and ternary complex formation to target degradation and downstream cellular effects. Multiple orthogonal assays are crucial for validating the degrader's activity.[15]
Caption: Experimental workflow for degrader validation.
Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex is the critical first step for successful protein degradation.[16][17] Several biophysical and cell-based assays can be used to measure and characterize this complex.
| Assay Method | Principle | Advantages | Disadvantages |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged protein and a fluorescently labeled partner in live cells.[16][17][18] | Live-cell, real-time kinetics; allows simultaneous monitoring of protein levels.[16] | Requires genetic modification of cells (tagging proteins). |
| AlphaLISA® | Proximity-based immunoassay where singlet oxygen transfer between donor and acceptor beads generates a signal when in close proximity.[19] | High-throughput; no-wash format; can be used with purified proteins or cell lysates. | Prone to "hook effect" at high degrader concentrations; potential for false positives/negatives.[17][20] |
| Co-Immunoprecipitation (Co-IP) | An antibody against the target protein is used to pull down the protein and any interacting partners from cell lysate, which are then detected by Western blot.[9] | Detects interactions under near-physiological conditions in cells; widely accessible technique. | Can be semi-quantitative; may miss transient or weak interactions; requires specific antibodies. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules to determine thermodynamic parameters of the interaction.[8] | Provides a complete thermodynamic profile (affinity, stoichiometry, enthalpy, entropy). | Requires large amounts of purified protein; lower throughput. |
Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol describes the detection of a PROTAC-induced interaction between a target Protein of Interest (POI) and CRBN.
Materials:
-
Cells expressing the POI.
-
PROTAC of interest and DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the POI.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against the POI for immunoprecipitation (IP).
-
Protein A/G magnetic beads.
-
Primary antibodies against POI, CRBN, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL Western blotting substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the PROTAC or DMSO (vehicle) for the desired time (e.g., 2-4 hours). It is recommended to co-treat with a proteasome inhibitor like MG132 (10 µM) to stabilize the ternary complex and prevent target degradation.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.
-
Immunoprecipitation:
-
Set aside a small aliquot of the lysate for the "Input" control.
-
To the remaining lysate, add the IP antibody against the POI. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Western Blotting:
-
Load the "Input" and eluted IP samples onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the POI (to confirm successful IP) and CRBN (to detect the interaction).
-
Wash, incubate with HRP-conjugated secondary antibodies, and visualize using an ECL substrate.
-
Expected Result: An increased band intensity for CRBN in the PROTAC-treated IP lane compared to the DMSO control indicates the formation of the POI-PROTAC-CRBN ternary complex.
Protein Degradation Assays
The ultimate goal of a degrader is to reduce the levels of the target protein. Quantitative measurement of protein degradation is essential to determine the potency and efficacy of the compound.
Protocol: Western Blotting for Quantifying Protein Degradation
Western blotting is a standard method to measure the reduction in protein levels following degrader treatment.[7][15]
Materials:
-
Cells of interest.
-
Degrader compound at various concentrations.
-
DMSO (vehicle control).
-
Cell lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, α-Tubulin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates. After 24 hours, treat the cells with a serial dilution of the degrader compound or DMSO for a specified time (e.g., 12, 24, or 48 hours).
-
Cell Lysis: Wash cells with PBS and lyse using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) or use a separate gel.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized POI levels against the log concentration of the degrader.
-
Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[21]
-
Data Presentation: Quantitative Degradation Parameters
The efficacy of different degrader compounds can be compared by their DC₅₀ and Dₘₐₓ values.
| Compound | Target Protein | Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader A | BRD4 | MV4-11 | 24 | 15 | 92 |
| Degrader B | BRD4 | MV4-11 | 24 | 50 | 85 |
| Negative Control | BRD4 | MV4-11 | 24 | >10,000 | <10 |
| Degrader A | BRD4 | HEK293T | 24 | 25 | 95 |
Data are hypothetical and for illustrative purposes only.
In Vitro Ubiquitination Assay
This assay directly confirms that the degrader-induced ternary complex is active and leads to the ubiquitination of the target protein by the CRL4^CRBN^ ligase.
Protocol: In Vitro Ubiquitination
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1).
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3).[22]
-
Recombinant CRL4^CRBN^ E3 ligase complex.[22]
-
Recombinant target protein (POI).
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
Degrader compound and DMSO.
-
Western blot reagents.
Procedure:
-
Reaction Setup: In a microfuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, CRL4^CRBN^ E3 ligase, and the target protein.
-
Compound Addition: Add the degrader compound or DMSO to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction by adding the E1 enzyme (if not already present). Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Detection: Analyze the reaction products by Western blotting using an antibody against the POI.
Expected Result: A high-molecular-weight smear or ladder of bands appearing above the unmodified POI band in the degrader-treated lane indicates polyubiquitination. This effect should not be present in control lanes lacking E1, E3, ATP, or the degrader.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. biocytogen.com [biocytogen.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-Based PROTAC Design: Project Overview – openlabnotebooks.org [openlabnotebooks.org]
- 12. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - AU [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 15. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 16. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 17. Ternary Complex Formation [worldwide.promega.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. researchgate.net [researchgate.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Conjugation of Thalidomide-5-O-CH2-COOH to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of Thalidomide-5-O-CH2-COOH, a derivative of thalidomide (B1683933) featuring a carboxylic acid linker, to a protein ligand. This method is essential for the development of various research tools and potential therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where thalidomide and its analogs act as E3 ligase ligands.[1][2][3][4][5] The primary conjugation strategy described here utilizes the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of the thalidomide derivative and primary amine groups on the protein ligand.[6][7][8][9][10][]
Introduction to this compound and Protein Conjugation
Thalidomide and its derivatives are pivotal molecules in targeted protein degradation. They function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][12][13] this compound is a specifically designed derivative that incorporates a carboxylic acid functional group, enabling its covalent attachment to other molecules, such as protein ligands, via a linker.[1][4][5]
The conjugation of small molecules to proteins is a fundamental technique in drug discovery, diagnostics, and biomedical research.[14][15][16][17] The formation of a stable covalent bond is crucial for the functionality of the resulting conjugate.[16] EDC/NHS chemistry is a popular "zero-length" crosslinking method that facilitates the formation of an amide bond between a carboxyl group and a primary amine without introducing any additional atoms into the final linkage.[6][7]
Mechanism of Action of Thalidomide:
Thalidomide exerts its effects by binding to Cereblon (CRBN), a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[12][13] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and ubiquitination of specific target proteins, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma cells, ultimately marking them for proteasomal degradation.[12] This mechanism is central to its anti-cancer and immunomodulatory activities.[12][13][18]
Experimental Protocols
This section details the materials and methods for the conjugation of this compound to a protein ligand using a two-step EDC/NHS protocol. This approach is favored as it enhances coupling efficiency and stability of the reactive intermediate.[7][10]
Materials and Reagents
| Reagent | Supplier | Catalog # | Notes |
| This compound | MedChemExpress | HY-135535 | Store at -20°C. |
| Protein Ligand | - | - | Must contain primary amine groups (e.g., lysine (B10760008) residues). |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher Scientific | 22980 | Store desiccated at 4°C. |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher Scientific | 24510 | Store desiccated at 4°C. Water-soluble analog of NHS.[7] |
| Activation Buffer (MES Buffer) | Sigma-Aldrich | M3671 | 0.1 M MES, pH 4.5-6.0. |
| Coupling Buffer (PBS) | Gibco | 10010023 | 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. |
| Quenching Solution (Hydroxylamine-HCl) | Sigma-Aldrich | 55450 | 1 M stock solution. |
| Desalting Columns | Thermo Fisher Scientific | 89891 | Zeba™ Spin Desalting Columns, 7K MWCO. |
| DMSO (Dimethyl sulfoxide), Anhydrous | Sigma-Aldrich | 276855 | To dissolve this compound. |
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step EDC/NHS conjugation.
Detailed Protocol
Step 1: Activation of this compound
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM.
-
Activation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
This compound stock solution (to achieve a 5-20 fold molar excess over the protein).
-
Activation Buffer (0.1 M MES, pH 6.0) to bring the reaction volume to 100 µL.
-
EDC (to a final concentration of 2-10 mM).
-
Sulfo-NHS (to a final concentration of 5-25 mM).
-
-
Note: It is recommended to prepare fresh EDC and Sulfo-NHS solutions immediately before use.[10]
-
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step forms the more stable amine-reactive Sulfo-NHS ester intermediate.[7][8]
Step 2: Conjugation to the Protein Ligand
-
Prepare Protein Solution: Dissolve the protein ligand in Coupling Buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the activated this compound solution from Step 1 to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
Step 3: Quenching and Purification
-
Quench the Reaction: Add hydroxylamine (B1172632) to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.[7] Incubate for 15 minutes at room temperature.
-
Purification: Remove excess unconjugated small molecule and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Characterization of the Conjugate
The successful conjugation and the degree of labeling can be assessed by various analytical techniques:
-
SDS-PAGE: A slight increase in the molecular weight of the conjugated protein may be observed.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the molecular weight of the conjugate and the number of thalidomide molecules attached per protein.
-
UV-Vis Spectroscopy: Can be used to estimate the degree of labeling if the thalidomide derivative has a distinct absorbance peak.
-
Functional Assays: Assess the biological activity of both the protein ligand and the conjugated thalidomide (e.g., binding to CRBN).
Quantitative Data Summary
The following table provides representative quantitative parameters for the conjugation reaction. Optimal conditions may vary depending on the specific protein ligand.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Thalidomide:Protein) | 5:1 to 50:1 | A molar excess of the small molecule drives the reaction to completion. |
| EDC Concentration | 2 - 10 mM | Sufficient to activate the carboxylic acid groups. |
| Sulfo-NHS Concentration | 5 - 25 mM | Higher concentration than EDC to efficiently form the stable NHS-ester.[7] |
| Activation pH | 4.5 - 6.0 | Optimal pH for EDC-mediated activation of carboxyl groups.[6] |
| Conjugation pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS-esters with primary amines.[6] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS-ester. |
| Reaction Time (Conjugation) | 2 hours (RT) to Overnight (4°C) | Longer incubation at lower temperatures can improve yield and protein stability. |
| Expected Conjugation Efficiency | 10 - 60% | Highly dependent on the number of accessible primary amines on the protein. |
| Stoichiometry of Conjugation | 1 - 5 molecules/protein | Dependent on the molar ratio of reactants and protein reactivity. |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of a thalidomide-based PROTAC, which is a common application for the described conjugation.
Caption: Mechanism of targeted protein degradation by a PROTAC.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/Sulfo-NHS- Insufficient molar excess of thalidomide derivative- Inaccessible amine groups on the protein- Incorrect buffer pH | - Use fresh, high-quality reagents.- Increase the molar ratio of the thalidomide derivative.- Denature and refold the protein (if possible) or try a different conjugation strategy.- Verify the pH of the activation and coupling buffers. |
| Protein Precipitation | - High concentration of organic solvent (DMSO)- Protein instability under reaction conditions | - Keep the final DMSO concentration below 5-10%.- Perform the conjugation at 4°C.- Screen different coupling buffers. |
| High Polydispersity of Conjugate | - Multiple reactive sites on the protein | - Optimize the molar ratio of reactants to favor a lower degree of labeling.- Consider site-specific conjugation methods if homogeneity is critical. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can successfully conjugate this compound to their protein ligand of interest, enabling a wide range of applications in chemical biology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. biossusa.com [biossusa.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted synthesis of thalidomide (B1683933) and its derivatives, along with detailed protocols for their biological evaluation. The methodologies outlined herein are designed to facilitate the rapid and efficient development of novel thalidomide-based therapeutic agents.
Introduction
Thalidomide, a drug with a controversial past, has been repurposed for the treatment of various cancers, including multiple myeloma, and inflammatory diseases.[1] Its therapeutic effects are primarily mediated through its binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] The degradation of these transcription factors is central to the immunomodulatory and anti-proliferative activities of thalidomide and its analogs.[3][4][5]
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating drug discovery processes. This technology offers several advantages over conventional heating methods, including significantly reduced reaction times, improved reaction yields, and the ability to perform reactions under solvent-free conditions.[6]
Microwave-Assisted Synthesis of Thalidomide Derivatives
Microwave irradiation provides a rapid and efficient means of synthesizing thalidomide and its derivatives. Both one-pot and two-step synthetic strategies have been successfully employed.
One-Pot Synthesis
A green and efficient one-pot synthesis involves the reaction of a cyclic anhydride (B1165640), glutamic acid, and a nitrogen source, such as ammonium (B1175870) chloride, in the presence of a catalytic amount of a base like 4-N,N-dimethylaminopyridine (DMAP), under microwave irradiation.[1][7] This method allows for the rapid generation of a diverse range of thalidomide analogs.
Two-Step Synthesis
A common two-step approach involves the initial formation of N-phthaloyl-DL-glutamic acid from phthalic anhydride and L-glutamic acid.[8] The subsequent cyclization of the glutarimide (B196013) ring is then achieved by reacting the intermediate with a nitrogen source, such as thiourea (B124793) or ammonium acetate (B1210297), under microwave irradiation to yield thalidomide.[6][8]
Data Presentation: Microwave-Assisted Synthesis of Thalidomide and Derivatives
| Derivative | Starting Materials | Method | Microwave Conditions | Yield (%) | Reference |
| Thalidomide | Phthalic anhydride, L-glutamic acid, Thiourea | One-pot | Not specified | 60 | [6] |
| Thalidomide | Phthalic anhydride, L-glutamic acid, Ammonium chloride, DMAP | One-pot | 150 °C, 10 min | Not specified | [7] |
| Thalidomide | N-phthaloyl-L-glutamic acid, Thiourea | Two-step | Not specified | High | [6] |
| Thalidomide | Phthalic anhydride, L-glutamic acid, Pyridine (intermediate step), Ammonium acetate, Diphenyl ether (cyclization) | Two-step | 115 °C, 15 min (intermediate); 178 °C, 12 min (cyclization) | 73 (overall) | [9] |
| Substituted Thalidomide Analogs | Substituted phthalic anhydrides, Glutamic acid, Ammonium chloride, DMAP | One-pot | 150 °C, 10 min | Good | [1][7] |
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis of Thalidomide
This protocol is adapted from a green synthesis method and can be modified for the synthesis of various derivatives by using substituted phthalic anhydrides.[1][7]
Materials:
-
Phthalic anhydride (1.0 mmol)
-
L-glutamic acid (1.0 mmol)
-
Ammonium chloride (1.1 mmol)
-
4-N,N-dimethylaminopyridine (DMAP) (catalytic amount)
-
Microwave synthesis reactor
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a microwave reaction vessel, combine phthalic anhydride, L-glutamic acid, ammonium chloride, and a catalytic amount of DMAP.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thalidomide.
Protocol 2: Purification of Thalidomide Derivatives by Recrystallization
This general protocol can be adapted for the purification of various thalidomide derivatives.
Materials:
-
Crude thalidomide derivative
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Activated carbon (optional)
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude thalidomide product in a minimal amount of hot DMSO (e.g., 2-3 times the weight of the crude product) with stirring. The temperature can be raised to 80-120°C to facilitate dissolution.[10]
-
(Optional) If the solution is colored, add a small amount of activated carbon and stir for a few minutes at high temperature to decolorize.
-
Filter the hot solution to remove activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
To induce further crystallization, cool the solution in an ice bath to between -5°C and 5°C.[10]
-
For derivatives where DMSO is used as the primary solvent, an anti-solvent such as methanol or water can be slowly added to the cooled solution to precipitate the product.[11]
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol or ethanol to remove residual DMSO.
-
Dry the purified product under vacuum.
Biological Evaluation of Thalidomide Derivatives
The following protocols are designed to assess the biological activity of newly synthesized thalidomide derivatives.
Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HepG-2, MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thalidomide derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the thalidomide derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Data Presentation: In Vitro Cytotoxicity of Thalidomide Derivatives (IC50, µM)
| Derivative | HepG-2 | MCF-7 | PC3 | Reference |
| Thalidomide | 11.26 | 16.87 | 14.58 | [12] |
| Phthalazine-based Analogs | ||||
| 24a | 3.87 | 6.07 | 8.63 | [12] |
| 24b | 2.51 | 5.80 | 4.11 | [12] |
| 24c | 7.96 | 8.12 | 14.92 | [12] |
| Quinazoline-based Analogs | ||||
| 18f | 11.91 | 18.62 | 9.27 | [1] |
| 21b | 10.48 | 16.39 | 22.56 | [1] |
Protocol 4: Western Blot for IKZF1 and IKZF3 Degradation
This protocol is to confirm the mechanism of action by observing the degradation of the neosubstrates IKZF1 and IKZF3.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Thalidomide derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat multiple myeloma cells with the thalidomide derivatives (e.g., at their IC50 concentration) for 3-24 hours. Include a DMSO vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system. A reduction in the band intensity for IKZF1 and IKZF3 in the treated samples compared to the control indicates degradation.[13]
Protocol 5: Inhibition of TNF-α and IL-6 Production in PBMCs
This assay evaluates the immunomodulatory activity of the synthesized compounds.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Thalidomide derivatives
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of the thalidomide derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control.
Protocol 6: Cereblon Binding Assay
Several methods can be used to confirm the binding of derivatives to Cereblon, including competitive binding assays and biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[2] A competitive elution assay is described below.
Materials:
-
Thalidomide-immobilized beads (can be prepared by coupling an amino-functionalized thalidomide analog to NHS-activated sepharose beads)
-
Cell lysate containing FLAG-tagged CRBN
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (wash buffer containing the thalidomide derivative to be tested)
-
SDS-PAGE and Western blot reagents
-
Anti-FLAG antibody
Procedure:
-
Incubate the thalidomide-immobilized beads with the cell lysate containing FLAG-CRBN to allow binding.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by incubating the beads with elution buffer containing a high concentration of the test compound.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-FLAG antibody to detect the presence of eluted CRBN. The ability of the test compound to elute CRBN indicates competitive binding.
Visualizations
Signaling Pathway of Thalidomide Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102924432A - Preparation method of high-purity thalidomide - Google Patents [patents.google.com]
- 8. CN110498788B - Preparation method of high-purity thalidomide alpha crystal form - Google Patents [patents.google.com]
- 9. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Design, synthesis and biological evaluation of new thalidomide analogues as TNF-α and IL-6 production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the development and application of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with thalidomide-based PROTACs?
A1: Thalidomide-based PROTACs often face several stability hurdles that can impact their efficacy and reproducibility. These can be broadly categorized as:
-
Chemical Instability: The inherent chemical structure of the PROTAC, particularly the thalidomide (B1683933) moiety and the linker, can be susceptible to hydrolysis or other degradation pathways in aqueous solutions.[1] The glutarimide (B196013) ring of thalidomide, for instance, can be prone to hydrolysis under certain pH conditions.
-
Metabolic Instability: PROTACs are subject to metabolism by cellular enzymes, primarily cytochrome P450s in the liver.[1][2] This "first-pass" metabolism can significantly reduce the bioavailability and in vivo efficacy of the PROTAC.[1][3]
-
Plasma Instability: Enzymatic degradation by proteases and esterases in blood plasma can lead to the rapid clearance of PROTACs, limiting their exposure to target tissues.[2]
-
Physicochemical Instability (Solubility and Aggregation): Due to their high molecular weight and lipophilicity, many PROTACs exhibit poor aqueous solubility.[1][4] This can lead to precipitation in assay buffers and cell culture media, as well as aggregation, which can cause experimental artifacts and reduce the effective concentration of the active monomeric PROTAC.[1][4]
Q2: How does the linker component of a PROTAC influence its stability?
A2: The linker is a critical determinant of a PROTAC's overall stability and efficacy.[1][5] Its length, composition, rigidity, and attachment points can significantly impact:
-
Metabolic Stability: The linker is often a primary site for metabolic modification.[1] Flexible linkers like polyethylene (B3416737) glycol (PEG) or long alkyl chains can be more susceptible to enzymatic degradation.[1][3] Incorporating more rigid or stable motifs, such as cycloalkanes or aromatic rings, can enhance metabolic stability.[1]
-
Chemical Stability: Certain linker chemistries are inherently more stable and less prone to degradation under physiological conditions.[1]
-
Physicochemical Properties: The linker's characteristics influence the PROTAC's solubility and permeability.[1] For instance, PEG linkers can improve solubility.[6]
-
Ternary Complex Formation: The linker's length and flexibility are crucial for achieving the optimal geometry and stability of the ternary complex (Target Protein-PROTAC-CRBN), which is essential for efficient protein degradation.[7][8]
Q3: My thalidomide-based PROTAC shows low or no target protein degradation. What are the initial troubleshooting steps?
A3: When a PROTAC fails to induce degradation, the issue often lies in one of three areas: the PROTAC molecule itself, the biological system, or the formation of the ternary complex.[9] Initial troubleshooting should involve:
-
Confirming Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock.[9][10] Degradation during storage or in the experimental media can be a significant factor.[9]
-
Verifying E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide.[9] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[9]
-
Assessing Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[9]
-
Evaluating the "Hook Effect": Using excessively high concentrations of a PROTAC can favor the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex, leading to reduced degradation.[7][9] It is crucial to test a broad range of concentrations.[9]
Q4: How can I assess the metabolic stability of my PROTAC?
A4: The metabolic stability of a PROTAC can be evaluated using in vitro assays with liver microsomes or hepatocytes.[2] These assays measure the rate at which the parent PROTAC is metabolized by enzymes over time. The results are typically reported as the half-life (t½) or intrinsic clearance (CLint) of the compound.[2]
Troubleshooting Guides
Issue 1: Low In Vivo Exposure Despite Good In Vitro Potency
| Potential Cause | Recommended Solution(s) | Relevant Experimental Protocols |
| Poor Metabolic Stability | - Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic hotspots.[2] - Modify the PROTAC structure at the site of metabolism (e.g., deuteration). - Consider alternative, more rigid linker chemistries that are less prone to metabolism.[2] | Metabolic Stability Assay using Liver Microsomes |
| Poor Cell Permeability | - Perform in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[2][11] - Optimize the physicochemical properties of the PROTAC, such as lipophilicity and polar surface area.[2] - Incorporate structural modifications known to enhance permeability.[2] | Caco-2 Permeability Assay |
| Plasma Instability | - Conduct a plasma stability assay to determine the half-life of the PROTAC in plasma from the relevant species.[2] - If instability is observed, modify the linker or warheads to replace labile functional groups (e.g., esters) with more stable ones (e.g., amides).[2] | Plasma Stability Assay |
Issue 2: Inefficient Ternary Complex Formation and Target Degradation
| Potential Cause | Recommended Solution(s) | Relevant Experimental Protocols |
| Suboptimal PROTAC Concentration ("Hook Effect") | - Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation.[7][9] | Western Blot for Protein Degradation |
| Inefficient Linker | - Synthesize and test analogs with different linker lengths and compositions to improve cooperativity and ternary complex stability.[7][8] | N/A (Medicinal Chemistry Approach) |
| Low Target Protein or CRBN Expression | - Verify the expression levels of both the target protein and CRBN in your cell model using Western Blotting.[7] - Consider using a cell line with known high expression as a positive control.[7] | Western Blot for Protein Expression |
| Poor Cellular Uptake or Stability | - Assess target engagement in live cells using assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[7] - Evaluate compound stability in cell culture medium and cell lysates over time using LC-MS/MS.[7] | Cellular Thermal Shift Assay (CETSA) |
Quantitative Data Summary
| PROTAC Parameter | Assay | Typical Values/Observations | Significance |
| Degradation Potency | Western Blot | DC50 (concentration for 50% degradation) values in the nM to µM range.[12] | Indicates the potency of the PROTAC in degrading the target protein. |
| Maximum Degradation | Western Blot | Dmax (maximum percentage of degradation) often >80-90%.[12] | Represents the efficacy of the PROTAC at optimal concentrations. |
| Binding Affinity | TR-FRET, FP, ITC | Kd values for binary (PROTAC-Target, PROTAC-CRBN) and ternary complex formation. | Stronger binding can contribute to more stable ternary complex formation. |
| Metabolic Stability | Liver Microsome Assay | Half-life (t½) in minutes. Longer half-life indicates greater stability. | Predicts in vivo clearance and bioavailability. |
| Permeability | Caco-2 Assay | Apparent permeability coefficient (Papp). Higher Papp suggests better cell permeability. | Indicates the ability of the PROTAC to cross cell membranes. |
Experimental Protocols
Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of metabolism of a PROTAC by phase I enzymes.
Materials:
-
Test PROTAC
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known metabolic instability)
-
Negative control (vehicle, e.g., DMSO)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test PROTAC.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.[1][2]
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent PROTAC.
-
Calculate the percentage of the PROTAC remaining at each time point compared to the 0-minute sample to determine its stability.[2]
Plasma Stability Assay
Objective: To evaluate the stability of a PROTAC in blood plasma.
Materials:
-
Test PROTAC
-
Plasma (from the species of interest)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC.
-
Spike the test PROTAC into pre-warmed plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately terminate any enzymatic activity by adding cold acetonitrile containing an internal standard.[2]
-
Vortex and centrifuge to precipitate plasma proteins.[2]
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the percentage of PROTAC remaining over time to determine its plasma stability.
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Test PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
Determine the protein concentration of each lysate.[10]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and a loading control.[6]
-
Wash and incubate with the HRP-conjugated secondary antibody.[6]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[7]
Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for low PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scienceopen.com [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Linker Length for CRBN-Recruiting PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for PROTAC efficacy?
The length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a crucial determinant of PROTAC efficacy. An optimal linker length facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1][2][3] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase.[1][2][4][5] Conversely, if the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination because the lysine (B10760008) residues on the target protein are not correctly positioned.[1][3][4][5] Therefore, fine-tuning the linker length is a critical step in PROTAC design.[2]
Q2: What are the most common types of linkers used in CRBN-recruiting PROTACs?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[2][6] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[2] Other linker types, such as those incorporating rigid moieties like piperazine (B1678402) or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[2][7]
Q3: How does linker composition, beyond just length, impact PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[4][5][] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[2][5] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[2][]
Troubleshooting Guide
Problem 1: My PROTAC shows high binding affinity to both the target protein and CRBN in binary assays, but it fails to induce significant target degradation.
This is a common challenge that often points to issues with ternary complex formation.[4] The linker is critical for the productive assembly of the Target-PROTAC-E3 Ligase complex. Here are several potential linker-related problems and troubleshooting steps:
-
Issue: Incorrect Linker Length or Rigidity.
-
Explanation: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding events where ubiquitination sites are not accessible.[4]
-
Solution: Synthesize and test a series of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficacy.[2] Consider modifying the linker's rigidity by incorporating cyclic structures.[4]
-
-
Issue: Unfavorable Ternary Complex Conformation.
-
Explanation: Even if a ternary complex forms, the linker might orient the target protein in a way that the available lysine residues for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[4]
-
Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.[2] This can provide insights into the cooperativity of your system. Computational modeling can also help predict favorable conformations.[9]
-
-
Issue: Poor Physicochemical Properties.
-
Explanation: The linker might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[4][10]
-
Solution: Assess cell permeability using assays like the Caco-2 permeability assay.[11] Modify the linker to improve its physicochemical properties, for example, by incorporating more hydrophilic or shorter alkyl chains.[10][]
-
Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[4] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Solution: Enhance Ternary Complex Cooperativity.
-
Explanation: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[4]
-
Action: Modify the linker's length and rigidity to optimize the protein-protein interactions within the ternary complex. A more rigid linker can pre-organize the PROTAC for optimal binding.[4]
-
Data Presentation: Linker Length vs. Degradation Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following tables summarize quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins by CRBN-recruiting PROTACs.
Table 1: Degradation of p38α [1][13][14]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | ~12 | >1000 | <20 |
| Compound B | ~15 | 50 | >90 |
| Compound C | ~17 | 30 | >95 |
| Compound D | ~20 | 250 | ~70 |
Table 2: Degradation of Estrogen Receptor α (ERα) [1][15]
| PROTAC Compound | Linker Length (atoms) | % ER Degradation (at 1 µM) |
| PROTAC 11 | 8 | ~40% |
| PROTAC 12 | 12 | ~60% |
| PROTAC 13 | 16 | >80% |
| PROTAC 14 | 20 | ~50% |
Table 3: Degradation of Bromodomain-containing protein 4 (BRD4) [16]
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| Short Alkyl Chain | ~100 | ~85 |
| 2-PEG unit | >5000 | <10 |
| 4-PEG unit | <100 | >90 |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[16]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Sample Preparation & SDS-PAGE: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes. Load equal amounts of protein per lane and run on an SDS-PAGE gel to separate proteins by size.[3][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[17]
-
-
Detection and Analysis: Detect protein bands using an ECL substrate. Quantify band intensities using densitometry software and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[17]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is used to measure the kinetics and affinity of binary and ternary complex formation.[2]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the CRBN E3 ligase complex) onto the surface of a sensor chip.[16]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[2][16]
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. This will provide data on the formation and stability of the POI-PROTAC-E3 ternary complex.[2][16]
Cell Viability Assay (e.g., MTS Assay)
This assay determines the cytotoxic effect of PROTAC-mediated protein degradation.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
PROTAC Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 48 or 72 hours).[3]
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
Caption: Troubleshooting decision tree for PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Linker Design and Optimization protocol v1 [protocols.io]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation [diposit.ub.edu]
- 14. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in Thalidomide PROTAC Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and evaluation of thalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is maintaining the chiral integrity of the thalidomide (B1683933) moiety crucial in my PROTAC?
A1: The two enantiomers of thalidomide and its analogs can exhibit different biological activities. For instance, the (R)-enantiomer of thalidomide is associated with sedative effects, while the (S)-enantiomer is linked to teratogenic effects.[1][] In the context of PROTACs, the stereochemistry at the chiral center of the glutarimide (B196013) ring is critical for binding to the Cereblon (CRBN) E3 ligase, which directly impacts the efficiency of target protein degradation.[1] Racemization can lead to a mixture of active and inactive or even harmful PROTACs, affecting the overall efficacy, safety, and selectivity of your molecule.[1]
Q2: What are the primary reasons for poor aqueous solubility of my thalidomide-based PROTAC, and how does it affect my experiments?
A2: Thalidomide-based PROTACs are often large molecules with high molecular weight and significant lipophilicity, placing them "beyond the Rule of Five".[3] This inherent molecular complexity, combining a target protein ligand, a thalidomide-based E3 ligase ligand, and a linker, contributes to their low solubility in aqueous buffers.[3] Poor solubility can lead to several experimental issues, including:
-
Precipitation in assays: The PROTAC may fall out of solution in cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[3]
-
Inaccurate quantification: Undissolved compound can result in errors when determining the actual concentration in stock solutions and experimental wells.[3]
-
Low bioavailability: In cellular and in vivo studies, poor solubility can limit the amount of PROTAC that crosses cell membranes to reach its intracellular target, thereby reducing its effectiveness.[3]
-
Irreproducible results: The degree of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[3]
Q3: My PROTAC isn't inducing degradation of the target protein. What are the initial troubleshooting steps?
A3: A lack of target protein degradation can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Verify PROTAC Integrity and Purity: Confirm the chemical structure, purity (>95%), and stability of your synthesized PROTAC using analytical techniques like LC-MS and NMR.[4][5] Ensure proper storage to prevent degradation.[4]
-
Confirm Binary Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN.[5]
-
Assess Cell Permeability: Poor cell permeability is a common challenge for large PROTAC molecules.[4][6] Consider using cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to confirm intracellular target engagement.[4][7]
-
Check for the "Hook Effect": At excessively high concentrations, PROTACs can favor the formation of binary complexes (PROTAC-target or PROTAC-CRBN) over the productive ternary complex (Target-PROTAC-CRBN), which inhibits degradation.[7][8] It is crucial to perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation.[5][7]
-
Verify E3 Ligase Expression: Confirm that the cell line used in your experiments expresses sufficient levels of CRBN.[5] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[5]
Troubleshooting Guides
Synthesis and Purification
| Problem | Potential Cause | Suggested Solution |
| Low yield of the final PROTAC | Incomplete reaction during the coupling of the thalidomide-linker moiety with the target protein ligand. | - Optimize reaction conditions (temperature, reaction time, coupling reagents). - Ensure high purity of starting materials. - Monitor reaction progress closely using TLC or LC-MS.[9] |
| Racemization of the thalidomide chiral center | Exposure to basic conditions or elevated temperatures during synthesis or workup. The acidic proton at the 3-position of the glutarimide ring can be abstracted by a base to form a planar enolate intermediate, leading to racemization upon reprotonation.[1] | - Use milder bases or non-basic coupling conditions. - Reduce reaction temperature and time.[1] - Introduce the chiral thalidomide moiety as late as possible in the synthetic route.[1] - Analyze the chiral purity of intermediates at each step using chiral HPLC.[1] |
| Difficulty in purifying the final PROTAC | The final product has similar polarity to byproducts or unreacted starting materials. | - Utilize preparative HPLC for purification.[10] - Explore different solvent systems for column chromatography. - Consider solid-phase synthesis to simplify purification.[11][12] |
In Vitro and Cellular Assays
| Problem | Potential Cause | Suggested Solution |
| No or low target protein degradation | - Inefficient ternary complex formation.[7] - Poor cell permeability of the PROTAC.[4] - Low expression of CRBN in the cell line.[7] - Rapid synthesis of the target protein.[4] | - Synthesize analogs with different linker lengths and compositions to optimize ternary complex formation.[7] - Assess cell permeability using CETSA or NanoBRET assays.[7] - Verify CRBN expression levels by Western Blot.[7] - Use a transcription or translation inhibitor as a control to test if protein synthesis outpaces degradation.[4] |
| "Hook effect" observed in dose-response curves | High PROTAC concentrations favor the formation of binary complexes over the productive ternary complex.[7][8] | - Perform a dose-response experiment with a wide range of concentrations (e.g., picomolar to micromolar) to determine the optimal degradation concentration.[7] |
| Inconsistent results between experiments | - Poor solubility of the PROTAC.[3] - Degradation of the PROTAC in storage or in assay media.[5] | - Measure the kinetic solubility of the PROTAC and consider formulation strategies to improve it.[3] - Verify the stability of the PROTAC stock solution and its stability under assay conditions using LC-MS.[7] |
Experimental Protocols
Protocol 1: General Synthesis of a Thalidomide-PEG Linker Intermediate
This protocol outlines a two-step synthesis of a thalidomide-O-PEG3-alcohol, a common building block for PROTAC synthesis.[9]
Step 1: Tosylation of Triethylene Glycol
-
Dissolve triethylene glycol in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and cool the mixture in an ice bath.
-
Slowly add a solution of tosyl chloride in the same solvent.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the tosylated PEG linker (PEG3-OTs).
Step 2: Coupling with 4-Hydroxythalidomide
-
To a solution of 4-hydroxythalidomide in anhydrous DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9]
-
Stir the mixture at room temperature for 30 minutes.[9]
-
Add a solution of the PEG3-OTs linker to the reaction mixture.[9]
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[9]
-
After completion, cool the reaction, filter off the inorganic salts, and dilute the filtrate with ethyl acetate.[9]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[9]
-
Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to obtain the final Thalidomide-O-PEG3-alcohol.[9]
Protocol 2: Cellular Protein Degradation Assay by Western Blot
This protocol details the steps to assess the ability of a synthesized PROTAC to induce the degradation of a target protein in a cellular context.[7][10]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[7][13]
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.[7]
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7][13]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: General workflow for thalidomide-based PROTAC synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 12. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Hydrolytic Degradation of Thalidomide Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the hydrolytic degradation of thalidomide (B1683933) and its derivatives when used as E3 ligase ligands in linker-based modalities like Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thalidomide linker degradation?
A1: The primary mechanism of degradation for thalidomide and its analogs is non-enzymatic hydrolysis of the four amide bonds within the glutarimide (B196013) and phthalimide (B116566) rings. This hydrolysis is highly dependent on pH, with the rate significantly increasing in neutral to basic conditions (pH > 6).[1][2] Under physiological conditions (pH 7.4), this can lead to the opening of one or both rings, rendering the molecule inactive for recruiting the Cereblon (CRBN) E3 ligase.[3][4]
Q2: Which part of the thalidomide-based PROTAC is most susceptible to hydrolysis?
A2: The thalidomide moiety itself is typically the most susceptible to hydrolysis.[2] While the linker connecting the thalidomide to the target protein ligand can also be liable to chemical or metabolic degradation, the inherent instability of the glutarimide and phthalimide rings in aqueous solutions is a primary concern.[4]
Q3: How does pH affect the stability of my thalidomide-based PROTAC?
A3: The stability of thalidomide-based PROTACs is highly pH-dependent. The rate of hydrolysis is significantly slower at lower pH. For instance, thalidomide has a much longer half-life in acidic conditions compared to neutral or basic conditions.[5] Therefore, maintaining a slightly acidic pH in your experimental buffers can significantly reduce the rate of degradation.
Q4: Are thalidomide analogs like lenalidomide (B1683929) and pomalidomide (B1683931) more stable?
A4: Yes, certain analogs can exhibit greater stability. Lenalidomide, which lacks one of the phthalimide carbonyl groups, is less susceptible to hydrolysis compared to thalidomide.[6] Phenyl dihydrouracil-based CRBN binders have also been developed as a more stable and non-racemizing alternative to traditional glutarimide-based ligands.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in LC-MS Analysis of my PROTAC
Possible Cause: You are likely observing hydrolysis products of the thalidomide moiety.
Troubleshooting Steps:
-
Analyze the Mass Spectra: Look for mass additions corresponding to the addition of one or more water molecules (18 Da). Common hydrolysis products include the opening of the glutarimide or phthalimide ring.
-
Compare with Known Degradants: The primary hydrolysis products of thalidomide are α-(o-carboxybenzamido) glutarimide and 2-phthalimidoglutaramic acid.[5] Check if the observed masses correspond to these or similar structures for your PROTAC.
-
pH-Dependent Degradation Study: Incubate your PROTAC in buffers of varying pH (e.g., pH 5, 7.4, and 9) and analyze by LC-MS over time. A significant increase in the intensity of the unknown peaks at higher pH is a strong indicator of hydrolytic degradation.
Issue 2: My PROTAC Shows Poor and Irreproducible Activity in Cellular Assays
Possible Cause: The PROTAC may be degrading in the cell culture medium.
Troubleshooting Steps:
-
Assess Stability in Media: Incubate your PROTAC in the cell culture medium you are using for your assays at 37°C. Take samples at different time points (e.g., 0, 2, 6, 12, 24 hours) and analyze by LC-MS to quantify the amount of intact PROTAC remaining.
-
Lower the pH of the Medium (if possible): If significant degradation is observed and your cell line can tolerate it, consider using a medium buffered to a slightly more acidic pH.
-
Reduce Incubation Time: If possible, shorten the duration of your cellular assays to minimize the extent of degradation.
-
Consider a More Stable Analog: If instability is a persistent issue, consider synthesizing a new PROTAC using a more hydrolytically stable CRBN ligand, such as lenalidomide or a phenyl dihydrouracil (B119008) derivative.[7]
Strategies to Prevent Hydrolytic Degradation
Chemical Modifications
Structural modifications to the thalidomide core can enhance its stability.
-
Use of More Stable Analogs: As mentioned, replacing thalidomide with lenalidomide or pomalidomide can improve stability. Phenyl dihydrouracil-based ligands are another promising option that also eliminates the issue of racemization.[7]
-
N-Alkylation of the Glutarimide Ring: While this modification has been shown to have little effect on the rate of hydrolysis, it can be explored in the context of overall PROTAC design.[8]
-
Fluorination: The introduction of fluorine atoms can sometimes enhance metabolic stability and bioactivity, although its direct impact on hydrolytic stability needs to be empirically determined for each molecule.
Formulation Strategies
Proper formulation is crucial for preventing degradation during experiments.
-
Acidic Buffers: For in vitro assays, using a buffer with a pH between 6.0 and 6.5 can significantly slow down hydrolysis compared to physiological pH.[8]
-
Co-solvents: While primarily used to improve solubility, the choice of co-solvent can impact stability. It is important to assess the stability of the PROTAC in the final formulation.
-
Lyophilization: For long-term storage, lyophilizing the PROTAC from an appropriate buffer system can prevent degradation by removing water.[9][10] The lyophilized powder can then be reconstituted in a suitable buffer immediately before use.
Data Presentation
Table 1: Hydrolytic Stability of Thalidomide and its Analogs
| Compound | Condition | Half-life (t½) | Reference |
| Thalidomide | pH 7.4, 37°C | ~2.4 hours | [5] |
| Thalidomide | pH 6.4, 32°C | 25 - 35 hours | [8] |
| N-Alkyl Thalidomide Analogs | pH 6.4, 32°C | 25 - 35 hours | [8] |
| Thalidomide Analogs (e.g., CC-1069) | Human Plasma | > 2 hours | [11] |
| Phenyl Glutarimide-based PROTACs | Cell Culture Media | More stable than IMiD-based PROTACs | [7] |
| Phenyl Dihydrouracil-based PROTACs | Cell Culture Media | Greatly improved stability over IMiD and PG-based PROTACs | [7] |
Experimental Protocols
Protocol 1: HPLC-Based Assay for Quantifying Hydrolytic Stability
This protocol allows for the quantification of the degradation of a thalidomide-based PROTAC over time.
Materials:
-
Thalidomide-based PROTAC
-
Phosphate (B84403) buffers at pH 6.0, 7.4, and 8.0
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Dilute the stock solution into each of the phosphate buffers to a final concentration of 100 µM.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and quench the degradation by adding an equal volume of 1% formic acid in acetonitrile.
-
Analyze the samples by HPLC. A typical mobile phase would be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the disappearance of the peak corresponding to the intact PROTAC at a suitable UV wavelength.
-
Calculate the half-life of the PROTAC at each pH by plotting the natural logarithm of the peak area of the intact PROTAC versus time.
Protocol 2: LC-MS Analysis for Identification of Degradation Products
This protocol is for identifying the products of hydrolytic degradation.
Materials:
-
Degraded PROTAC sample from Protocol 1
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase UPLC/HPLC column
Procedure:
-
Inject the quenched and degraded PROTAC sample from Protocol 1 into the LC-MS system.
-
Use a similar chromatographic method as in Protocol 1 to separate the components.
-
Acquire mass spectra in positive ion mode.
-
Analyze the mass spectra to identify the molecular weights of the degradation products.
-
Compare the observed masses to the expected masses of potential hydrolysis products (e.g., addition of 18 Da for a single hydrolysis event).
-
If possible, perform tandem MS (MS/MS) on the degradation product peaks to obtain fragmentation patterns, which can help in structural elucidation.
Visualizations
Caption: Hydrolytic degradation pathway of a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for poor PROTAC activity.
References
- 1. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure-Degradation Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for thalidomide derivative synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of thalidomide (B1683933) and its derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction condition optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thalidomide derivatives in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in thalidomide synthesis can stem from several factors. Firstly, incomplete formation of the initial N-phthaloyl-glutamine or -glutamic acid intermediate is a common issue. Ensure that the reaction between phthalic anhydride (B1165640) (or its derivative) and glutamine/glutamic acid goes to completion. This can be monitored by Thin Layer Chromatography (TLC).
Another critical step is the cyclization of the glutarimide (B196013) ring. The choice of cyclizing agent and base is crucial. For instance, using pivaloyl chloride and triethylamine (B128534) in ethyl acetate (B1210297) has been shown to produce high yields of thalidomide.[1] In contrast, methods relying on high-temperature melts without a solvent can lead to lower yields and require extensive purification.[2]
Optimization of reaction conditions is key. Factors such as reaction temperature, solvent, and the molar ratio of reagents significantly impact the yield. For the initial reaction of phthalic anhydride and L-glutamic acid, using pyridine (B92270) as a solvent at 115°C for 1.5 hours has been reported to give a high yield of the intermediate.[3] For the cyclization step, heating the intermediate with ammonium (B1175870) acetate in diphenyl ether at 170-175°C for 45 minutes has also been shown to be effective.[3]
Question: I am observing significant side product formation. What are the likely side products and how can I minimize them?
Answer: A common side product is the formation of pyroglutamic acid, especially when using urea (B33335) as a cyclizing agent.[4] Hydrolysis of the glutarimide or phthalimide (B116566) ring can also occur, leading to the formation of various metabolites as impurities.[5] These side reactions are often promoted by harsh reaction conditions, such as high temperatures or strong acidic or basic environments.
To minimize side product formation, consider the following:
-
Milder Reaction Conditions: Employing milder cyclization methods can reduce the formation of degradation products.
-
Choice of Reagents: The use of reagents like carbonyldiimidazole (CDI) for the cyclization step can be effective and may reduce the formation of certain side products.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen) can prevent oxidation and other unwanted side reactions.[1]
Question: I am facing challenges in purifying the final thalidomide derivative. What are the recommended purification techniques?
Answer: Purification of thalidomide and its derivatives can be challenging due to their poor solubility in many common organic solvents. Recrystallization is a common method for purification. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the crude product, followed by the addition of a less polar solvent or water to induce crystallization.[1]
For removing specific impurities, column chromatography can be effective. A solvent system of tetrahydrofuran (B95107) (THF) and cyclohexane (B81311) has been successfully used for the purification of thalidomide.[6] It is important to note that thalidomide is almost insoluble in solvents like ethyl acetate, diethyl ether, hexane, and dichloromethane, but is soluble in DMSO, DMF, pyridine, dioxane, and THF.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key reaction steps in the synthesis of thalidomide?
A1: The synthesis of thalidomide from phthalic anhydride and L-glutamine or L-glutamic acid generally involves two key steps:
-
Formation of the N-phthaloyl intermediate: This involves the reaction of phthalic anhydride with the amino group of L-glutamine or L-glutamic acid to form N-phthaloyl-L-glutamine or N-phthaloyl-DL-glutamic acid, respectively.[1][3]
-
Cyclization of the glutarimide ring: The intermediate is then cyclized to form the glutarimide ring of the thalidomide molecule. This can be achieved using various reagents and conditions, such as pivaloyl chloride and triethylamine, or ammonium acetate at high temperatures.[1][3]
Q2: How critical is the stereochemistry of the starting material?
A2: Thalidomide is a chiral molecule, and its enantiomers have different biological activities. The (S)-enantiomer is associated with the teratogenic effects, while the (R)-enantiomer is primarily responsible for the sedative effects.[7] However, the chiral center of thalidomide is prone to racemization under physiological conditions (pH 7.4, 37°C), meaning the two enantiomers can interconvert in the body.[1][8] Therefore, even if a chirally pure enantiomer is synthesized and administered, it will likely convert to a racemic mixture in vivo.
Q3: What are the safety precautions I should take when working with thalidomide and its derivatives?
A3: Thalidomide is a known human teratogen and can cause severe birth defects. Extreme caution must be exercised when handling thalidomide and its derivatives, especially by women of childbearing potential. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is crucial to follow all institutional and regulatory guidelines for handling potent and hazardous compounds.
Data Presentation
Table 1: Optimization of the Cyclization of N-Phthaloyl-L-glutamine to Thalidomide
| Cyclizing Agent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pivaloyl chloride/Triethylamine | Ethyl acetate | Reflux | 2 | 85-90 | [1] |
| Carbonyl-diimidazole | Dimethyl-acetamide | 85-90 | 4 | Not specified | [9] |
| Carbonyl-diimidazole | DMSO | 85-90 | 4 | Not specified | [9] |
| Thionyl chloride/Pyridine | Pyridine | 80-85 | 3 | Not specified | [9] |
| Acetic anhydride/Triethylamine | Toluene | ~110 | 9 | ~24.5 | [6] |
Table 2: Two-Step Synthesis of Thalidomide from Phthalic Anhydride and L-Glutamic Acid
| Step | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Overall Yield (%) | Reference |
| 1. N-phthaloyl-DL-glutamic acid formation | L-glutamic acid | Pyridine | 115 | 1.5 h | 86 | 56 | [3] |
| 2. Cyclization | Ammonium acetate | Diphenyl ether | 170-175 | 45 min | 65 | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Thalidomide from L-Glutamine and Phthalic Anhydride[1]
Step 1: Synthesis of N-Phthaloyl-L-glutamine
-
To a stirred solution of dimethylformamide (15 mL), add L-glutamine (5.0 g, 0.034 mol).
-
Slowly heat the mixture to 40-45°C.
-
Add phthalic anhydride (5.0 g, 0.033 mol) to the solution and heat to 90-95°C.
-
Stir the reaction mixture for 3 hours at this temperature.
-
Cool the mixture to 65°C and distill off the dimethylformamide under vacuum.
-
Add water and adjust the pH to 1-2 with 6N HCl.
-
Stir for 2 hours at 15°C.
-
Filter the precipitate, wash with chilled water, and dry to obtain N-Phthaloyl-L-glutamine (yield: 72%).
Step 2: Synthesis of Thalidomide
-
In a flask, create a stirred mixture of N-Phthaloyl-L-glutamine (from Step 1), pivaloyl chloride (1.2 equivalents), and triethylamine (2.0 equivalents) in ethyl acetate.
-
Heat the mixture to reflux for 2 hours. Thalidomide will crystallize out of the solution during reflux.
-
Cool the reaction mixture and filter to collect the thalidomide product as a white solid (yield: 85-90%).
Protocol 2: One-Pot Synthesis of Thalidomide[6]
-
Grind together phthalic anhydride (5.00 g, 33.8 mmol) and L-glutamine (5.00 g, 34.2 mmol) for 2 minutes.
-
Transfer the resulting powder to a round-bottom flask and suspend it in 55 mL of toluene.
-
Add triethylamine (4.7 mL, 33.8 mmol) and acetic anhydride (9.5 mL, 0.10 mol).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 9 hours with vigorous stirring.
-
After reflux, cool the reaction to room temperature and then place it in an ice-salt bath for 30 minutes at -5°C.
-
Recover the product by vacuum filtration, yielding a yellow-brown solid.
-
Wash the solid with 10 mL of a saturated sodium bicarbonate solution and then with 3 x 10 mL of diethyl ether.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of thalidomide derivatives.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Thalidomide Synthesis.. , Hive Methods Discourse [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
Technical Support Center: Navigating Off-Target Effects of Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs originate from the inherent activity of the thalidomide (B1683933), pomalidomide, or lenalidomide (B1683929) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase. This recruitment can lead to the unintended degradation of endogenous proteins, known as "neosubstrates." The most well-documented neosubstrates are the zinc finger transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and Sal-like protein 4 (SALL4).[1] Degradation of these proteins can result in unintended immunomodulatory effects and potential teratogenicity.[1]
Q2: How does the "hook effect" influence off-target degradation?
A2: The "hook effect" is a phenomenon observed at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex (target-PROTAC-E3 ligase).[1] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially exacerbating off-target effects at supra-optimal concentrations.[1]
Q3: How can I distinguish between direct off-target degradation and downstream effects in my proteomics data?
A3: Differentiating direct off-targets from the downstream consequences of on-target or off-target degradation is a significant challenge. A time-course proteomics experiment is a valuable strategy. Direct degradation events are typically observed at earlier time points, while downstream changes in protein expression will become apparent later. Additionally, integrating transcriptomics (RNA-sequencing) data can help determine if changes in protein levels are due to degradation or transcriptional regulation. Degradome-centric proteomic approaches, which specifically enrich for ubiquitinated proteins, can also help to more definitively identify direct substrates of the E3 ligase-PROTAC complex.
Q4: What are the known downstream consequences of degrading the neosubstrates IKZF1 and IKZF3?
A4: Degradation of IKZF1 and IKZF3, which are key regulators of lymphocyte development and function, is the basis for the therapeutic activity of immunomodulatory imide drugs (IMiDs). In the context of PROTACs, their degradation can lead to immunomodulatory effects, such as T-cell activation and anti-proliferative effects on certain hematopoietic cancer cells. However, these effects may be considered off-target and undesirable depending on the therapeutic goal of the specific PROTAC. For instance, degradation of IKZF1 and IKZF3 has been linked to hematotoxicity.
Q5: Can linker design be optimized to minimize off-target effects?
A5: Yes, the linker is a critical determinant of PROTAC selectivity. Its length, composition, and attachment point on the thalidomide scaffold can significantly influence the geometry of the ternary complex.[2] Optimizing the linker can create a conformation that strongly favors the binding of the target protein over neosubstrates. For example, introducing rigidity or specific functional groups into the linker can orient the warhead and the E3 ligase recruiter in a way that is sterically unfavorable for the binding of off-target proteins. Systematic variation of the linker is a key strategy to improve the selectivity profile of a PROTAC.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant degradation of known neosubstrates (e.g., IKZF1, IKZF3) is observed. | The thalidomide-based recruiter is active. The PROTAC concentration is too high, leading to the "hook effect." | Perform a dose-response experiment to find the optimal concentration with maximal on-target degradation and minimal off-target effects. Consider redesigning the thalidomide moiety to reduce neosubstrate binding. |
| Novel, unexpected protein degradation is identified in proteomics data. | The PROTAC warhead has off-target binding affinities. The PROTAC is inducing proximity between CRBN and an unintended protein. | Validate the off-target with an orthogonal method (e.g., Western blot). Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with the putative off-target. Consider redesigning the warhead for improved selectivity. |
| High cellular toxicity is observed at effective concentrations. | The toxicity may be due to on-target effects (degradation of an essential protein) or off-target degradation of a critical protein. | Perform a cell viability assay to determine the cytotoxic concentration. Correlate the toxicity profile with the degradation profile of the target and off-target proteins. Use a non-degrading control PROTAC (e.g., an inactive epimer) to assess degradation-independent toxicity. |
| Discrepancy between proteomics and Western blot data. | Differences in the sensitivity and specificity of the assays. Antibody cross-reactivity in the Western blot. | Use quantitative proteomics data to guide the selection of a highly specific antibody for Western blot validation. Confirm antibody specificity using knockout or knockdown cell lines if available. |
| Modified PROTAC to reduce off-target effects shows decreased on-target potency. | The modification has negatively impacted the formation of the on-target ternary complex. The modified PROTAC has altered physicochemical properties (e.g., reduced cell permeability). | Use a biophysical assay (e.g., TR-FRET or SPR) to assess the formation of the on-target ternary complex with the modified PROTAC. Evaluate the cell permeability of the modified PROTAC. Systematically modify the linker to regain on-target activity.[1] |
Quantitative Data Summary
Table 1: Representative Degradation Potency of On-Target vs. Off-Target Proteins for a Thalidomide-Based PROTAC
| PROTAC | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target Protein | Off-Target DC50 (nM) | Off-Target Dmax (%) | Cell Line |
| dBET1 | BRD4 | 4 | >95 | IKZF1 | ~50 | ~80 | 22Rv1 |
| Pomalidomide | N/A | N/A | N/A | IKZF1 | 375 | 76.2 | HEK293T |
| Pomalidomide | N/A | N/A | N/A | IKZF3 | 807 | 69.4 | HEK293T |
Note: Data for dBET1 is representative and compiled from multiple sources. Pomalidomide data is from a study on novel molecular glue degraders and serves as a reference for neosubstrate degradation.[3] Actual values can vary based on experimental conditions.
Key Experimental Protocols
Global Proteomics for Off-Target Identification (Mass Spectrometry-Based)
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at a concentration that gives robust on-target degradation (e.g., 1 µM) and a vehicle control for a duration that allows for direct degradation events to be observed (e.g., 6-24 hours).
-
Cell Lysis and Protein Extraction: Harvest and wash cells with ice-cold PBS. Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) with protease and phosphatase inhibitors.
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides with trypsin overnight at 37°C.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label peptides with isobaric tags (e.g., Tandem Mass Tags - TMT) according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. Compare protein abundance between PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins.
Western Blot for Off-Target Validation
Objective: To confirm the degradation of specific on-target and off-target proteins identified from global proteomics.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with a dose-response of the PROTAC and a vehicle control for a specified time.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the protein of interest. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the PROTAC directly binds to a potential off-target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blot or mass spectrometry to detect the amount of the protein of interest that remains soluble at each temperature.
-
Data Analysis: A shift in the melting curve of the protein in the presence of the PROTAC indicates direct binding.
Visualizations
References
Technical Support Center: Enhancing Cell Permeability of Thalidomide-5-O-CH2-COOH Conjugates
Welcome to the technical support center for researchers and drug development professionals working with Thalidomide-5-O-CH2-COOH conjugates. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell permeability, a critical factor for the efficacy of intracellularly targeted therapies.
Troubleshooting Guide: Low Cell Permeability
Encountering low cell permeability with your this compound conjugate can be a significant hurdle. This guide provides a systematic approach to identifying and addressing the potential causes.
Problem: Poor intracellular concentration or activity of the conjugate despite good in vitro binding.
Initial Assessment Workflow
Caption: A workflow for troubleshooting low cell permeability of conjugates.
| Potential Cause | Recommended Action | Expected Outcome |
| High Polarity / Low Lipophilicity | The carboxylic acid on the linker increases polarity. Consider masking this group with a lipophilic, cleavable moiety (prodrug strategy) or extending the conjugate with a more lipophilic molecule. | Increased passive diffusion across the cell membrane. |
| High Molecular Weight (MW) | PROTACs and other large conjugates often exceed the typical "rule of five" for good oral bioavailability. While challenging to modify, ensure the linker is of optimal length and not unnecessarily large. | Improved passive permeability. |
| High Polar Surface Area (PSA) and Hydrogen Bond Donor/Acceptor (HBD/HBA) Count | The amide and carbonyl groups in thalidomide (B1683933) and the linker contribute to high PSA. Strategies include linker modification to replace polar groups with non-polar ones or intramolecular hydrogen bonding to shield polar groups. | Reduced desolvation penalty for membrane transit, leading to better permeability. |
| Active Efflux by Transporters (e.g., P-glycoprotein) | Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the ratio is high (>2), it indicates active efflux. | Identification of the conjugate as a substrate for efflux pumps. |
| Poor Solubility | The parent thalidomide has low aqueous solubility. Ensure your conjugate is adequately solubilized in the assay buffer. Consider formulation strategies like using solid dispersions.[1] | Accurate assessment of permeability without solubility limitations. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the permeability of my this compound conjugate?
A tiered approach is recommended. Start with a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion. This is a high-throughput, cell-free assay that provides a baseline for your conjugate's ability to cross a lipid membrane. Following PAMPA, a Caco-2 cell permeability assay is the gold standard for assessing both passive and active transport mechanisms, including potential efflux.
Q2: How does the "this compound" linker itself affect permeability?
The ether linkage (-O-) is generally more favorable for permeability than an amine linkage (-NH-) as it reduces the hydrogen bond donor count. However, the terminal carboxylic acid (-COOH) will be ionized at physiological pH, significantly increasing polarity and reducing passive diffusion. This makes conjugates with this linker candidates for prodrug strategies where the carboxylic acid is temporarily masked.
Q3: What are typical permeability values for thalidomide and its derivatives?
| Compound | Assay Type | Permeability Value (Papp) | Interpretation |
| Thalidomide | Caco-2 | 2-6 x 10⁻⁵ cm/sec[2] | High Permeability |
| N-methyl thalidomide | Human Skin Permeation | Higher flux than thalidomide | Improved Permeability |
| N-propyl thalidomide | Human Skin Permeation | Lower flux than N-methyl, but higher than thalidomide | Permeability decreases with longer alkyl chain |
| N-pentyl thalidomide | Human Skin Permeation | Lower flux than N-propyl, but higher than thalidomide | Permeability decreases with longer alkyl chain |
Note: Skin permeation data is not a direct measure of intestinal cell permeability but can indicate trends in how structural modifications affect membrane transport.
Q4: Can I improve the permeability by modifying the linker?
Yes, linker modification is a key strategy. Consider the following:
-
Length: A shorter, more rigid linker may be beneficial.
-
Composition: Replacing polar moieties like polyethylene (B3416737) glycol (PEG) with alkyl chains can increase lipophilicity. However, this can also decrease solubility, so a balance is necessary.
-
Rigidity: Introducing cyclic structures or double/triple bonds can reduce the conformational flexibility of the linker, which can sometimes favor a more permeable conformation.
Q5: What is the "hook effect" and how does it relate to cell permeability?
The "hook effect" is observed in PROTACs where at high concentrations, the degradation efficiency decreases. This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. While not a direct measure of permeability, if your conjugate is highly permeable and reaches high intracellular concentrations, you might observe this effect.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a this compound conjugate.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test conjugate stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., carbamazepine (B1668303) and furosemide)
-
LC-MS/MS or UV-Vis plate reader for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Filter Plate: Add 5 µL of the phospholipid solution to each well of the filter (donor) plate, allowing it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the test conjugate and control compounds in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the donor solutions to the coated filter plate.
-
Assemble and Incubate: Place the donor plate into the acceptor plate and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the appropriate formula.
Caco-2 Permeability Assay
Objective: To assess both passive and active transport of a this compound conjugate across a human intestinal cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)
-
Test conjugate, high and low permeability controls, and an efflux pump inhibitor (e.g., verapamil)
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values >300 Ω·cm².
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the test conjugate to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both chambers.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Repeat the process, but add the dosing solution to the basolateral chamber and collect from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the conjugate in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Signaling Pathway
Thalidomide's Mechanism of Action via Cereblon and NF-κB Pathway
Thalidomide and its derivatives, including those used in PROTACs, exert their effects by binding to the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. One of the key pathways affected by thalidomide is the NF-κB signaling pathway, which plays a central role in inflammation and cell survival. Thalidomide has been shown to suppress the activity of IκB kinase (IKK), which is crucial for the activation of NF-κB.[3][4][5]
Caption: Thalidomide's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Transport of thalidomide by the human intestinal caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling of Thalidomide-5-O-CH2-COOH for long-term stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage and handling of Thalidomide-5-O-CH2-COOH to ensure its long-term stability and successful application in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder for long-term stability?
A1: For long-term stability, the powdered form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years. It is crucial to keep the compound in a tightly sealed container to protect it from moisture.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents are suitable for dissolving this compound?
A3: While specific solubility data for this compound is not extensively published, thalidomide (B1683933) and its derivatives are generally soluble in organic solvents such as DMSO. For in vivo applications, co-solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may be considered, though optimization for your specific experimental needs is recommended.
Q4: What are the primary degradation pathways for thalidomide derivatives like this compound?
A4: The primary degradation pathway for thalidomide and its analogs is hydrolysis, particularly of the glutarimide (B196013) and phthalimide (B116566) rings. The ether linkage in this compound may also be susceptible to cleavage under certain conditions. Forced degradation studies on thalidomide have shown it degrades under acidic, basic, oxidative, and thermal stress.[2][3]
Q5: How does this compound function in PROTACs?
A5: this compound acts as an E3 ligase ligand, specifically recruiting the Cereblon (CRBN) protein.[1] In a PROTAC (Proteolysis Targeting Chimera), this molecule is connected via a linker to a ligand that binds to a target protein of interest. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or poor target protein degradation when using a PROTAC synthesized with this compound.
-
Possible Cause 1: PROTAC Integrity and Stability. The PROTAC molecule may have degraded during storage or in the experimental medium.
-
Troubleshooting Tip: Confirm the purity and integrity of your PROTAC stock using a validated analytical method like HPLC-MS. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Low E3 Ligase Expression. The cell line used may have low endogenous expression of Cereblon (CRBN), the target E3 ligase for the thalidomide moiety.[4]
-
Troubleshooting Tip: Verify CRBN expression levels in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression.
-
-
Possible Cause 3: The "Hook Effect". Excessively high concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which inhibits degradation.
-
Troubleshooting Tip: Perform a dose-response experiment with a broad range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for target degradation and to rule out the hook effect.[4]
-
Issue 2: Precipitate formation when preparing solutions of this compound or a derived PROTAC.
-
Possible Cause: Poor Solubility. The compound may have limited solubility in the chosen solvent or buffer system.
-
Troubleshooting Tip: Test the solubility in various biocompatible solvents. For aqueous solutions, the use of co-solvents (e.g., PEG300, Tween 80) or excipients may be necessary. Gentle warming and sonication can also aid dissolution, but be mindful of potential degradation at elevated temperatures.
-
Issue 3: Off-target protein degradation is observed.
-
Possible Cause: Neosubstrate Recruitment. The thalidomide moiety is known to recruit "neosubstrates" other than the intended target for degradation.
-
Troubleshooting Tip: Perform proteomic studies to identify off-target effects. If significant off-target degradation is observed, consider redesigning the PROTAC with a different E3 ligase ligand (e.g., a VHL ligand) to alter the off-target profile.[5]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for working stocks; aliquot to prevent repeated temperature changes.[1] |
Table 2: Hypothetical Long-Term Stability Data of this compound in a PROTAC Formulation (0.1 mg/mL in 10% DMSO/90% PBS)
Disclaimer: The following data are hypothetical and for illustrative purposes only, based on typical stability profiles of similar compounds. Actual stability should be determined experimentally.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C | 0 Months | 99.5 | Clear, colorless solution |
| 3 Months | 99.2 | Clear, colorless solution | |
| 6 Months | 98.9 | Clear, colorless solution | |
| 4°C | 0 Months | 99.5 | Clear, colorless solution |
| 1 Month | 97.8 | Clear, colorless solution | |
| 3 Months | 95.1 | Clear, colorless solution | |
| 25°C | 0 Months | 99.5 | Clear, colorless solution |
| 7 Days | 92.3 | Clear, colorless solution | |
| 14 Days | 88.7 | Slight yellowing observed |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the long-term stability of this compound. It is adapted from established methods for thalidomide and its derivatives.[2][3]
1. Objective: To evaluate the chemical stability of this compound under various storage conditions over an extended period.
2. Materials:
-
This compound (powder)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Develosil ODS UG-5, 150mm x 4.6mm, 5µm particle size)[2]
-
Temperature- and humidity-controlled stability chambers
3. Method:
-
Preparation of Mobile Phase: Prepare a 0.01M potassium dihydrogen orthophosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will consist of this buffer and acetonitrile in a ratio of 80:20 (v/v).[2]
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 100 µg/mL).
-
Sample Solutions: Prepare multiple vials of this compound at a known concentration in the desired formulation or solvent for stability testing.
-
-
Storage Conditions: Place the sample vials in stability chambers set to the desired long-term storage conditions (e.g., 4°C, 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
HPLC Analysis:
-
Set the flow rate to 0.7 mL/min.[2]
-
Set the detection wavelength to an appropriate value for the compound (thalidomide is often detected around 220-300 nm; a wavelength of 297 nm has been used for thalidomide and its impurities).[2]
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the intact this compound.
-
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining at least 90% of the initial concentration.
Mandatory Visualizations
Caption: Mechanism of action for a PROTAC utilizing this compound.
References
Validation & Comparative
A Comparative Guide to CRBN Ligands for Targeted Protein Degradation: Thalidomide-5-O-CH2-COOH in Focus
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of a Cereblon (CRBN) E3 ligase ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of Thalidomide-5-O-CH2-COOH with other well-established CRBN ligands, namely thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). While direct quantitative binding and degradation data for this compound are not extensively available in the public domain, this guide leverages data from its parent molecule, thalidomide, and its key derivatives to offer a foundational resource for researchers. We present a comparative analysis supported by experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological pathways.
Executive Summary
This compound is a derivative of thalidomide designed as a functionalized ligand for the CRBN E3 ubiquitin ligase, primarily for its application in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The CRBN ligand component of a PROTAC is responsible for recruiting the E3 ligase, thereby initiating the ubiquitination and subsequent degradation of the target protein. The choice of the CRBN ligand can significantly influence the potency, stability, and selectivity of the resulting PROTAC. This guide compares this compound (by proxy of thalidomide) with lenalidomide and pomalidomide, which are among the most utilized CRBN ligands in PROTAC design.
Data Presentation
Quantitative Comparison of CRBN Ligand Binding Affinities
The binding affinity of a ligand to CRBN is a crucial parameter that often correlates with the potency of the resulting PROTAC. The following table summarizes the reported binding affinities of thalidomide, lenalidomide, and pomalidomide to CRBN. It is important to note that affinity values can vary depending on the specific experimental conditions and protein constructs used.
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method(s) |
| Thalidomide | ~250 nM[1] | ~2 µM[2] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay |
| Lenalidomide | ~178 nM[1] | Not Widely Reported | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~157 nM[1] | ~3 µM | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay |
Comparative Degradation Performance of CRBN-based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein, which is quantified by the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following table provides representative degradation data for PROTACs utilizing thalidomide, lenalidomide, and pomalidomide as CRBN ligands.
| CRBN Ligand in PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| Thalidomide-based | SHP2 | HeLa | 6.02 nM | >95%[3] |
| Thalidomide-based | IDO1 | Not Specified | Not Specified | Not Specified |
| Lenalidomide-based | BRD4 | Not Specified | Potentially more potent than thalidomide-based | Not Specified |
| Pomalidomide-based | HDAC8 | Not Specified | 147 nM | 93%[4] |
| Pomalidomide-based | BRD4 | Not Specified | Potent degradation observed | Not Specified[2] |
Note: Specific degradation data for PROTACs synthesized with this compound is not extensively available. The performance of such PROTACs would be dependent on the specific target protein, linker, and cell line used.
Experimental Protocols
CRBN Binding Affinity Assays
Accurate determination of the binding affinity between a ligand and CRBN is fundamental for the characterization of novel CRBN ligands. Several biophysical techniques are commonly employed:
1. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Methodology:
-
A solution of purified CRBN protein is placed in the sample cell of the calorimeter.
-
A solution of the CRBN ligand (e.g., this compound) is loaded into a syringe.
-
The ligand is titrated into the protein solution in small, precise injections.
-
The heat change upon each injection is measured.
-
The data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
2. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Methodology:
-
Recombinant CRBN protein is immobilized on the surface of a sensor chip.
-
A solution containing the CRBN ligand at various concentrations is flowed over the chip surface.
-
The association and dissociation of the ligand are monitored in real-time by detecting changes in the SPR signal.
-
The kinetic parameters (kon and koff) and the dissociation constant (Kd) are determined by analyzing the sensorgrams.
-
3. Fluorescence Polarization (FP) Assay
-
Principle: This competitive binding assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled CRBN ligand (tracer). Unlabeled ligands compete with the tracer for binding to CRBN, leading to a decrease in fluorescence polarization.
-
Methodology:
-
A reaction mixture is prepared containing purified CRBN protein and a fluorescently labeled thalidomide analog.
-
Serial dilutions of the test compound (e.g., this compound) are added to the mixture.
-
After an incubation period to reach equilibrium, the fluorescence polarization is measured using a plate reader.
-
The IC50 value is determined from the dose-response curve, which can be converted to a Ki (inhibition constant).
-
Target Protein Degradation Assays (DC50 and Dmax Determination)
1. Western Blot Analysis
-
Principle: This is a widely used method to quantify the levels of a specific protein in a cell lysate.
-
Methodology:
-
Cells are treated with varying concentrations of the PROTAC for a specified period.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate.
-
The band intensities are quantified using densitometry. The percentage of protein degradation is calculated relative to the vehicle control, and the DC50 and Dmax values are determined from the dose-response curve.
-
2. In-Cell Luciferase-Based Assays (e.g., HiBiT/NanoBRET)
-
Principle: These assays utilize engineered cell lines where the target protein is endogenously tagged with a small luminescent peptide (e.g., HiBiT). The luminescence signal is directly proportional to the amount of the tagged protein.
-
Methodology:
-
CRISPR/Cas9 gene editing is used to insert the HiBiT tag into the endogenous locus of the target protein in a cell line expressing the complementary LgBiT protein.
-
The engineered cells are plated and treated with a serial dilution of the PROTAC.
-
A luciferase substrate is added, and the luminescence is measured using a plate reader.
-
The luminescence signal is normalized to a vehicle control to determine the percentage of remaining protein. The DC50 and Dmax values are then calculated from the dose-response curve.
-
Mandatory Visualization
Caption: Signaling pathway of CRBN-mediated protein degradation by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thalidomide vs. Lenalidomide-Based Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of effective Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical decision in this process is the choice of the E3 ligase-recruiting moiety and the associated linker. This guide provides an objective, data-driven comparison of two widely used Cereblon (CRBN) E3 ligase ligands: thalidomide (B1683933) and its analogue, lenalidomide (B1683929), when incorporated into PROTACs.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] They are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1] Thalidomide and lenalidomide are well-established ligands for the CRBN E3 ligase, and the choice between them can significantly influence a PROTAC's efficacy, stability, and physicochemical properties.[1]
Performance Comparison: Degradation Efficiency
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize comparative data for PROTACs targeting various proteins, highlighting the performance differences between thalidomide- and lenalidomide-based constructs.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | BRD4 | 15 | >95 | [1] |
| PROTAC 2 | Lenalidomide | BRD4 | pM range | >90 | [1] |
Note: The data indicates that lenalidomide-based PROTACs can achieve picomolar potency in degrading BRD4, suggesting a potential efficacy advantage over the thalidomide-based counterpart in this context.[1]
Table 2: Comparison of IDO1-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| PROTAC IDO1 Degrader-1 | Thalidomide | IDO1 | 2.84 | 93 | HeLa | [2] |
| NU223612 | Not Specified (CRBN) | IDO1 | - | - | - | [2] |
Note: This data demonstrates the successful degradation of IDO1 using a thalidomide-based PROTAC.
Physicochemical and Pharmacokinetic Considerations
Emerging evidence suggests that lenalidomide-based PROTACs may possess more favorable physicochemical properties compared to their thalidomide-based counterparts. The absence of one of the phthalimide (B116566) carbonyl groups in lenalidomide can contribute to improved metabolic and chemical stability.[1] This enhanced stability can be a significant factor in the overall in vivo performance and durability of a PROTAC.[1]
While direct head-to-head pharmacokinetic comparisons of thalidomide- and lenalidomide-based PROTACs are not extensively available in the public domain, understanding the intrinsic properties of the parent molecules can provide valuable insights.
Table 3: Physicochemical and Pharmacokinetic Properties Overview
| Property | Thalidomide-Based PROTACs | Lenalidomide-Based PROTACs | Supporting Evidence |
| Metabolic Stability | Generally considered stable, but the phthalimide ring can be susceptible to hydrolysis. | The modified phthalimide structure may lead to enhanced metabolic stability. | [1] |
| Chemical Stability | Generally stable under physiological conditions. | May exhibit improved chemical stability due to structural differences. | [1] |
| Solubility | Can be challenging due to the often high molecular weight and lipophilicity of PROTACs. | The structural modification in lenalidomide may offer advantages in solubility. | [1] |
| Permeability | Highly dependent on the overall PROTAC structure, including the linker and target-binding ligand. | Similar to thalidomide-based PROTACs, permeability is multifactorial. |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development. The following are detailed methodologies for key experiments cited in the comparison of thalidomide- and lenalidomide-based PROTACs.
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Thalidomide- or lenalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC and a vehicle control for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay (Immunoprecipitation and Western Blot)
Objective: To detect the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer (denaturing or non-denaturing)
-
Primary antibody against the target protein or ubiquitin for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin or the target protein for Western blot
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor for a few hours before harvesting. Lyse the cells in a suitable lysis buffer. For detecting ubiquitination, a denaturing lysis buffer containing SDS is often used to disrupt protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Sample Preparation: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot: Perform Western blotting on the eluted samples as described in the previous protocol.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect the ubiquitinated target protein. A ladder of high molecular weight bands will indicate polyubiquitination.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the PROTAC on cell viability and determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cells of interest
-
PROTAC compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the PROTAC concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
Both thalidomide and lenalidomide are effective CRBN ligands for the development of PROTACs. The available data suggests that lenalidomide-based linkers may offer advantages in terms of degradation potency and physicochemical stability for certain targets.[1] However, the optimal choice between these two scaffolds is highly dependent on the specific protein of interest, the nature of the linker, and the overall properties desired for the final PROTAC molecule. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting PROTACs.
References
Comparative Guide to the Validation of CRBN Engagement by Thalidomide-5-O-CH2-COOH
For researchers and professionals in drug development, particularly in the burgeoning field of targeted protein degradation, the rigorous validation of a ligand's engagement with its target is a foundational step. This guide provides a comparative analysis of key experimental methods to validate and quantify the binding of Thalidomide-5-O-CH2-COOH , a crucial building block for many Proteolysis-Targeting Chimeras (PROTACs), to the E3 ubiquitin ligase Cereblon (CRBN).
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), function by binding to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding event allosterically modifies the substrate specificity of CRBN, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as IKZF1 and IKZF3.[2] In the context of PROTACs, the thalidomide moiety serves to hijack this cellular machinery, bringing the CRL4^CRBN^ complex into proximity with a specific protein of interest to trigger its degradation.[3][4] Therefore, confirming and quantifying the engagement of the thalidomide-derived ligand with CRBN is paramount.
Mechanism of Action: PROTAC-Induced Protein Degradation
A PROTAC molecule is a heterobifunctional chimera containing a ligand for an E3 ligase (like this compound), a ligand for a protein of interest (POI), and a connecting linker. The primary mechanism involves the formation of a ternary complex between the PROTAC, the POI, and the E3 ligase, which facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.[3][4]
Caption: PROTAC-mediated recruitment of a target protein to the CRBN E3 ligase.
Quantitative Data Comparison: CRBN Ligand Performance
While specific binding data for this compound is not broadly published, its performance can be benchmarked against well-characterized thalidomide analogs. The binding affinity (Kd or IC50) is a critical parameter for assessing direct engagement.
| Compound | Assay Method | Binding Affinity (Kd / IC50) | Cell Line / System | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 250 nM (Kd) | Recombinant Protein | [2] |
| Fluorescence Thermal Shift | Stabilizes CRBN-DDB1 | Recombinant Protein | [5] | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 157 nM (Kd) | Recombinant Protein | [2] |
| Affinity Pulldown Competition | ~2 µM (IC50) | U266 Cell Lysate | [5] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 178 nM (Kd) | Recombinant Protein | [2] |
| Affinity Pulldown Competition | ~1-2 µM (IC50) | U266 Cell Lysate | [5] | |
| dBET1 (PROTAC) | NanoBRET | 1.8 µM (IC50) | HEK293 cells | [6] |
| dBET6 (PROTAC) | NanoBRET | 0.4 µM (IC50) | HEK293 cells | [6] |
Note: IC50 values are dependent on assay conditions, including the concentration of the competing tracer or probe.[7]
Comparison of Validation Methodologies
A multi-pronged approach using orthogonal assays is recommended to confidently validate CRBN engagement. These can be broadly categorized into biochemical (in vitro) and cell-based (in cellulo) methods.
NanoBRET™ Target Engagement Assay (Cell-Based)
This assay measures the binding of a ligand to a target protein in living cells.[6] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN protein and a cell-permeable fluorescent tracer that binds to the same site as the test compound.[8][9] Competitive displacement of the tracer by an unlabeled ligand, such as this compound, results in a loss of BRET signal.[8][9]
Caption: Workflow for the NanoBRET CRBN target engagement assay.
Detailed Protocol:
-
Cell Preparation: Use HEK293T cells stably or transiently expressing a NanoLuc®-CRBN fusion protein.[6][8] Plate the cells in 384-well assay plates.
-
Compound Addition: Prepare serial dilutions of the test compound (this compound) and add them to the cells.
-
Tracer Addition: Add a fluorescent CRBN tracer, such as BODIPY™-lenalidomide, at a fixed concentration.[8]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Signal Detection: Add the NanoLuc® luciferase substrate and immediately measure the luminescence at two wavelengths (e.g., 450 nm for the donor and >520 nm for the acceptor).[8]
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing compound concentration indicates competitive binding. Plot the data to determine the IC50 value.[7]
Cellular Thermal Shift Assay (CETSA®) (Cell-Based)
CETSA assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[3][10] When a ligand binds to its protein target, the resulting complex is often more resistant to thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with either the test compound or a vehicle control (e.g., DMSO) and incubate.[10]
-
Heating: Aliquot the cell suspensions and heat them at various temperatures for a fixed time (e.g., 3 minutes).[10]
-
Lysis and Fractionation: Lyse the cells using methods that do not denature proteins (e.g., freeze-thaw cycles). Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[10]
-
Quantification: Quantify the amount of soluble CRBN remaining in the supernatant at each temperature point using Western blotting or ELISA.[3][10]
-
Data Analysis: Generate melting curves by plotting the percentage of soluble CRBN against temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement and stabilization.[3]
Fluorescence Polarization (FP) Assay (Biochemical)
FP is a competitive in vitro binding assay that measures the interaction between a purified CRBN protein and a fluorescently labeled tracer. The principle is based on the change in the rotational speed of the fluorescent tracer upon binding to the much larger protein.[3]
Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.
Detailed Protocol:
-
Reagent Preparation: Purify the CRBN protein (often as a complex with DDB1). Synthesize or procure a fluorescently labeled CRBN ligand (e.g., FITC-thalidomide). Prepare serial dilutions of the test compound.[3]
-
Assay Setup: In a microplate, combine the purified CRBN protein, the fluorescent tracer at a fixed concentration, and varying concentrations of the test compound in a suitable buffer.[3]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.[3]
-
Data Analysis: A high polarization signal indicates the tracer is bound to CRBN. A test compound that binds CRBN will compete with the tracer, causing a decrease in the measured polarization. Plot the FP signal against the compound concentration to determine the IC50.
Alternative CRBN Binders for Comparison
While thalidomide and its analogs are the most widely used CRBN ligands in PROTAC design, they possess certain liabilities, such as inherent instability and the presence of a chiral center.[3] Research has led to the development of alternative CRBN binders that may offer improved chemical stability and different structural vectors for PROTAC design.[3]
-
Phenyl-glutarimides (PG): These represent a newer class of CRBN binders with potentially improved stability.
-
Phenyl dihydrouracils (PD): Another emerging class of non-IMiD CRBN ligands.[3]
Comparing the engagement and degradation efficiency of PROTACs built with this compound against those built with these alternative binders can provide valuable insights into the structure-activity relationship (SAR) and lead to the development of next-generation degraders with superior pharmacological properties.
Conclusion
Validating the engagement of this compound with Cereblon is a critical checkpoint in the development of effective molecular glues and PROTACs. A combination of cell-based assays like NanoBRET and CETSA, which provide physiologically relevant data on target occupancy and stabilization, along with quantitative biochemical assays such as FP or ITC, offers a robust and comprehensive validation strategy. By benchmarking against well-characterized IMiDs and exploring next-generation CRBN ligands, researchers can confidently advance their targeted protein degradation programs.
References
- 1. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of PROTACs with Different E3 Ligase Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of commonly utilized and emerging E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] They are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a pivotal event that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] While the human genome encodes over 600 E3 ligases, only a small fraction have been leveraged for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][3] This guide focuses on a comparative analysis of PROTACs developed with ligands for various E3 ligases, including the well-established Cereblon (CRBN) and von Hippel-Lindau (VHL), as well as other ligases like MDM2 and IAPs, and emerging novel E3 ligases.
Data Presentation: Performance of PROTACs with Different E3 Ligase Ligands
The efficacy of a PROTAC is not solely dictated by the binary binding affinities of its ligands to the target protein and the E3 ligase; the stability and cooperativity of the ternary complex are crucial in determining degradation efficiency.[1] The choice of E3 ligase can significantly influence a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[1] The following tables summarize the performance of PROTACs recruiting different E3 ligases for the degradation of various target proteins. It is important to note that direct head-to-head comparisons of PROTACs with the same target binder and linker but different E3 ligase ligands are limited in the literature. Therefore, the data presented here is compiled from various studies and should be interpreted with consideration of the different experimental contexts.
Table 1: Comparative Performance of VHL and CRBN-Based PROTACs for FLT3 Degradation
| PROTAC | E3 Ligase Recruited | FLT3 Binder | DC50 | Dmax | Cell Line |
| PROTAC A | VHL | Quizartinib | 2.5 nM | >95% | MOLM-14 |
| PROTAC B | CRBN | Quizartinib | 1.6 nM | >95% | MOLM-14 |
| PROTAC C | VHL | Gilteritinib | <10 nM | Significant | MV4-11 |
| PROTAC D | CRBN | Gilteritinib | Potent | >90% | MV4-11 |
Note: This table provides a qualitative comparison, highlighting the potential for high potency with both VHL and CRBN recruiters for FLT3 degradation. Specific numerical values for DC50 and Dmax may vary based on the linker and specific experimental conditions not fully detailed in all sources.[4]
Table 2: Comparative Performance of VHL and CRBN-Based PROTACs for KRAS G12D Degradation
| PROTAC | E3 Ligase Recruited | KRAS G12D Binder | DC50 | Dmax | Cell Line |
| PROTAC 8o | VHL | MRTX849 derivative | 25 nM | ~90% | MIA PaCa-2 |
| Various | CRBN | Not specified | Failed to degrade endogenous KRAS | - | Various |
Current research suggests that VHL-recruiting PROTACs are generally more efficient at degrading KRAS mutants, including G12D, compared to their CRBN-recruiting counterparts.[5]
Table 3: Performance of PROTACs Recruiting Novel E3 Ligases
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line |
| BT1 | RNF114 | BCR-ABL | More selective than CRBN/VHL PROTACs | Stronger anti-proliferative effects | Leukemia cells |
| CCW 28-3 | RNF4 | BRD4 | Modest efficiency | Modest | Not specified |
| DBr-1 | DCAF1 | BRD9 | Potent | Efficient | Not specified |
| DBt-10 | DCAF1 | BTK | Potent | Efficient | Cells with acquired resistance to CRBN-PROTACs |
The exploration of novel E3 ligases is expanding the scope of targeted protein degradation, offering potential advantages in selectivity and overcoming resistance.[6]
Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation.[7] Several biophysical techniques can be employed to characterize this complex.
a. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.[8]
-
Protocol:
-
Immobilize the E3 ligase (e.g., VHL or CRBN complex) on an SPR sensor chip.
-
Inject the PROTAC molecule at various concentrations to measure its binary interaction with the E3 ligase.
-
In a separate experiment, inject the target protein (POI) to assess for any non-specific binding to the E3 ligase.
-
To measure ternary complex formation, inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-immobilized surface.
-
Alternatively, inject the POI over a surface saturated with the PROTAC-E3 ligase binary complex.
-
Analyze the resulting sensorgrams to determine the association and dissociation rate constants and calculate the binding affinity (KD). A significant increase in the binding response in the presence of all three components indicates ternary complex formation.[8]
-
b. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.[8]
-
Protocol:
-
Load the E3 ligase solution into the ITC cell.
-
Fill the injection syringe with a solution of the PROTAC and the POI.
-
Perform a series of injections of the PROTAC/POI mixture into the E3 ligase solution.
-
Measure the heat evolved or absorbed after each injection.
-
Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[8][9]
-
Ubiquitination Assays
These assays are crucial to confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[10][11]
a. In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube.
-
Protocol:
-
Combine the purified target protein (POI), E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC of interest at various concentrations.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody specific for the POI to detect higher molecular weight bands corresponding to ubiquitinated protein.[12][13]
-
b. Cellular Ubiquitination Assay (Immunoprecipitation)
This assay detects the ubiquitination of the target protein within cells.
-
Protocol:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.[4][10]
-
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
a. Western Blotting
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.[14]
-
Protocol:
-
Plate cells and treat them with a range of concentrations of the PROTAC for a specific duration.
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[14]
-
b. In-Cell Western (ICW) / High-Content Imaging
These are higher-throughput methods for quantifying protein levels in cells.
-
Protocol:
-
Seed cells in multi-well plates and treat with the PROTAC.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the target protein and a fluorescently labeled secondary antibody.
-
Use a plate reader or a high-content imager to quantify the fluorescence intensity, which is proportional to the amount of the target protein.
-
Normalize the signal to a cell stain (e.g., DAPI) to account for cell number variations.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Protein Degradation and PROTACs [worldwide.promega.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. lifesensors.com [lifesensors.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
Efficacy of Thalidomide-5-O-CH2-COOH in Degrading Specific Neosubstrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of thalidomide (B1683933) and its derivatives in degrading specific neosubstrates. While the primary focus is on Thalidomide-5-O-CH2-COOH, this document also presents data on well-characterized alternative compounds to offer a broader perspective for researchers in targeted protein degradation.
Thalidomide and its analogues, known as immunomodulatory drugs (IMiDs), function as "molecular glues" that induce the degradation of specific proteins, termed "neosubstrates."[1][2] This process is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] By binding to CRBN, these molecules alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by this E3 ligase.[4][5] Key neosubstrates with significant therapeutic implications include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1.[6][7][8]
This compound is recognized as a ligand for Cereblon, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] Its role in PROTACs is to recruit the CRBN E3 ligase to a target protein for degradation. However, publicly available data on the intrinsic efficacy of this compound as a standalone degrader of specific neosubstrates is limited. Therefore, this guide provides a comparative overview of the degradation profiles of established thalidomide-based degraders to serve as a benchmark for researchers.
Comparative Degradation Efficacy of Thalidomide Derivatives
The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) of various thalidomide analogues against key neosubstrates. DC50 represents the concentration of the compound required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achieved.
Table 1: Degradation of Ikaros (IKZF1)
| Compound | Cell Line | DC50 | Dmax | Citation |
| Pomalidomide | MM1.S | 8.7 nM | >95% | [10] |
| Lenalidomide (B1683929) | MM1.S | ~1.5 - 10 µM (IC50) | Not Specified | [11] |
| Iberdomide | Jurkat | Not Specified | >90% | [12] |
| CC-220 | Not Specified | 10-fold more potent than Lenalidomide | Not Specified | [13] |
Table 2: Degradation of Aiolos (IKZF3)
| Compound | Cell Line | DC50 | Dmax | Citation |
| Pomalidomide | MM1.S | Not Specified | >95% | [10] |
| Lenalidomide | T-cells | Concentration-dependent | Not Specified | [14] |
| Avadomide | DLBCL cell lines | Concentration-dependent | Not Specified | [15] |
Table 3: Degradation of GSPT1
| Compound | Cell Line | DC50 | Dmax | Citation |
| CC-885 | MV4-11 | 9.7 nM (4h) | ~90% | [13] |
| CC-90009 | Not Specified | Not Specified | Not Specified | [13] |
| 5-OH-Thalidomide | Not Specified | 130 nM | 72% | [16] |
Signaling Pathway and Experimental Workflow
The degradation of neosubstrates by thalidomide derivatives is a multi-step process initiated by the binding of the degrader to the CRBN E3 ligase complex. This binding event creates a novel interface that allows for the recruitment of a specific neosubstrate. The E3 ligase then polyubiquitinates the neosubstrate, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of thalidomide derivative-mediated neosubstrate degradation.
A typical experimental workflow to validate the efficacy of a potential degrader involves quantifying protein knockdown and confirming the mechanism of action.
Caption: Workflow for validating neosubstrate degradation by a molecular glue.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in assessing neosubstrate degradation.
Protocol 1: Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction of a target protein following treatment with a degrader.[17][18]
-
Cell Culture and Treatment:
-
Plate the desired cell line (e.g., MM.1S for IKZF1/3, MV4-11 for GSPT1) at an appropriate density in multi-well plates.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1, anti-Aiolos, or anti-GSPT1) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[19]
-
Normalize the target protein band intensity to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the compound concentration to determine the DC50 and Dmax values.
-
Protocol 2: CRBN-Dependence Assay
This experiment is essential to confirm that the observed degradation is mediated by the CRBN E3 ligase.
-
Cell Lines:
-
Treatment and Analysis:
-
Treat both wild-type and CRBN-knockout cells with the degrader compound at various concentrations.
-
Perform Western blot analysis as described in Protocol 1 to assess the levels of the neosubstrate.
-
-
Expected Outcome:
-
Degradation of the neosubstrate should be observed in the wild-type cells but significantly abrogated or absent in the CRBN-knockout cells.
-
Protocol 3: Proteasome-Dependence Assay
This assay confirms that the reduction in protein levels is due to proteasomal degradation.
-
Co-treatment:
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132 or 20 nM bortezomib) for 1-2 hours.
-
-
Degrader Treatment and Analysis:
-
Following pre-treatment, add the degrader compound to the cells and incubate for the desired duration.
-
Perform Western blot analysis as described in Protocol 1.
-
-
Expected Outcome:
-
The proteasome inhibitor should rescue the neosubstrate from degradation, resulting in protein levels comparable to the vehicle control, even in the presence of the degrader.[21]
-
References
- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catchet-MS identifies IKZF1-targeting thalidomide analogues as novel HIV-1 latency reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 21. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of thalidomide and pomalidomide in PROTACs
A Guide for Researchers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase recruiter, with thalidomide (B1683933) and its analog pomalidomide (B1683931) being prominent choices for hijacking the Cereblon (CRBN) E3 ligase complex. This guide provides a detailed head-to-head comparison of thalidomide and pomalidomide in the context of PROTACs, supported by experimental data and detailed protocols to aid researchers in the rational design of next-generation protein degraders.
Executive Summary
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide.[1][2] This enhanced affinity often translates to the formation of more stable and cooperative ternary complexes (comprising the target protein, PROTAC, and CRBN), leading to more efficient ubiquitination and subsequent degradation of the target protein.[2] Consequently, pomalidomide-based PROTACs frequently demonstrate lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax) than their thalidomide-based counterparts.[2]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the performance of thalidomide and pomalidomide as CRBN ligands in PROTACs. It is important to note that the data is compiled from various studies, and experimental conditions may differ.
Table 1: Binding Affinity of Thalidomide and Pomalidomide to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method |
| Thalidomide | ~250 nM | Competitive Titration |
| Pomalidomide | ~157 nM | Competitive Titration |
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax (%) |
| Thalidomide-based | Thalidomide | BRD4 | 0.1 - 0.3 nM | >90 |
| Pomalidomide-based | Pomalidomide | BRD4 | pM range | >90 |
Note: The specific structures of the PROTACs and experimental conditions in the cited literature for Table 2 were not identical, but they illustrate a general trend of higher potency for pomalidomide-based degraders.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams, created using the DOT language, visualize the PROTAC signaling pathway and key experimental workflows.
Signaling Pathway
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Experimental Workflows
Caption: Workflow for Western Blot analysis of PROTAC-induced protein degradation.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of ternary complex formation.
Experimental Protocols
Cereblon (CRBN) Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol outlines a competitive binding assay to determine the affinity of thalidomide or pomalidomide derivatives for CRBN.
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Thalidomide-Red fluorescent tracer
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Test compounds (thalidomide, pomalidomide, or their PROTAC derivatives)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low volume white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a final concentration of 1% DMSO.
-
Dispensing: Add 2 µL of the diluted compound solutions or vehicle control (assay buffer with 1% DMSO) to the wells of the 384-well plate.
-
CRBN Addition: Add 4 µL of diluted GST-CRBN protein solution to each well.
-
Tracer Addition: Add 4 µL of diluted Thalidomide-Red tracer solution to each well.
-
Antibody Addition: Prepare a mix of the anti-GST Europium cryptate-labeled antibody. Add 10 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a HTRF-compatible microplate reader at two wavelengths: 620 nm (cryptate emission) and 665 nm (FRET signal).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protein Degradation Assay (Western Blot)
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.[3]
Materials:
-
Cell line expressing the target protein and CRBN
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the characterization of ternary complex formation and the determination of cooperativity.[4]
Materials:
-
SPR instrument and sensor chips
-
Purified, biotinylated CRBN
-
Purified target protein
-
PROTAC compound
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the biotinylated CRBN onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis (PROTAC-CRBN): Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binding affinity (KD) of the binary interaction.
-
Binary Interaction Analysis (PROTAC-Target Protein): In a separate experiment, immobilize the target protein and inject the PROTAC to determine the KD for this binary interaction.
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized CRBN surface.
-
The enhanced binding response compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams from the ternary complex analysis to a suitable binding model to determine the apparent KD of the PROTAC for CRBN in the presence of the target protein.
-
Calculate the cooperativity factor (α) using the formula: α = KD (PROTAC-CRBN) / KD (PROTAC-CRBN in the presence of target protein). An α value greater than 1 indicates positive cooperativity.[5]
-
Conclusion
The choice between thalidomide and pomalidomide as a CRBN ligand in PROTAC design can significantly impact the efficacy of the resulting degrader. The higher binding affinity of pomalidomide for CRBN often leads to enhanced ternary complex formation and more potent protein degradation. However, the optimal choice may be target-dependent, and the linker connecting the CRBN ligand to the target-binding warhead also plays a crucial role in determining the overall performance of the PROTAC. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of thalidomide- and pomalidomide-based PROTACs, enabling researchers to make data-driven decisions in the development of novel therapeutics.
References
A Comparative Guide to Measuring Binding Affinity to Cereblon (CRBN) using Isothermal Titration Calorimetry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) and other widely used biophysical techniques for quantifying the binding affinity of small molecules to Cereblon (CRBN), a critical E3 ubiquitin ligase substrate receptor. The selection of an appropriate assay is paramount for the successful discovery and development of novel therapeutics, including PROTACs and molecular glues that hijack the ubiquitin-proteasome system. This document summarizes quantitative data, presents detailed experimental protocols, and offers visual workflows to aid in the selection of the most suitable method for your research needs.
Introduction to CRBN and Ligand Binding
Cereblon (CRBN) is a key component of the CUL4-DDB1 E3 ubiquitin ligase complex. It functions as a substrate receptor, and its activity can be modulated by small molecules known as immunomodulatory drugs (IMiDs), such as thalidomide (B1683933), lenalidomide, and pomalidomide. These molecules bind to CRBN, altering its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, a mechanism central to their therapeutic effects.[1] Accurate measurement of the binding affinity of small molecules to CRBN is therefore a critical step in the development of new CRBN-targeting therapies.
Quantitative Data Comparison
The following tables summarize the binding affinities (Kd) and IC50 values of well-characterized CRBN ligands measured by Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). It is important to note that experimental conditions can vary between studies, which may affect the absolute values.
| Ligand | Technique | Affinity (Kd) | Notes |
| Pomalidomide | ITC | ~157 nM | Measurement with CRBN-DDB1 complex.[1] |
| Lenalidomide | ITC | ~178 - 640 nM | Measurement with CRBN-DDB1 complex.[1] |
| Lenalidomide | ITC | 0.64 µM ± 0.24 µM | Measurement with full-length CRBN-DDB1.[2] |
| Thalidomide | ITC | ~250 nM | Measurement with CRBN-DDB1 complex.[1] |
| Pomalidomide | FP | Ki: 156.60 nM | Competitive titration against Cy5-thalidomide.[3] |
| Lenalidomide | FP | Ki: 177.80 nM | Competitive titration against Cy5-thalidomide.[3] |
| Thalidomide | FP | Ki: 249.20 nM | Competitive titration against Cy5-thalidomide.[3] |
| Thalidomide | SPR | 0.16 µM | |
| Lenalidomide | TR-FRET | IC50 = 2.694 μM | [4] |
| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | [5] |
Comparison of Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) | Microscale Thermophoresis (MST) |
| Principle | Measures heat changes upon binding. | Measures changes in refractive index upon binding to a sensor surface. | Measures changes in the tumbling rate of a fluorescently labeled molecule upon binding. | Measures the movement of molecules in a temperature gradient, which changes upon binding. |
| Labeling | Label-free. | Label-free (one binding partner is immobilized). | Requires a fluorescent label on one of the binding partners. | Requires a fluorescent label on one of the binding partners (or utilizes intrinsic fluorescence). |
| Throughput | Low to medium. | Medium to high. | High. | Medium to high. |
| Information Provided | Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Kd, association rate (ka), dissociation rate (kd). | Kd, IC50. | Kd. |
| Sample Consumption | High. | Low. | Low. | Very low. |
| Advantages | Provides a complete thermodynamic profile of the interaction.[6] | Real-time kinetic information. | Homogeneous assay, suitable for HTS.[7] | Low sample consumption, tolerant to complex solutions.[8] |
| Disadvantages | Low throughput, requires large amounts of pure sample.[6] | Immobilization can affect protein activity, potential for mass transport limitations. | Requires a fluorescent probe, potential for assay interference. | Requires a fluorescent label, potential for artifacts from aggregation or adsorption. |
Signaling and Experimental Workflow Diagrams
CRBN Signaling Pathway
Caption: The CRL4-CRBN E3 ubiquitin ligase complex, upon binding of an IMiD or PROTAC to CRBN, recruits a neosubstrate for ubiquitination and subsequent proteasomal degradation.
Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow for measuring binding affinity to CRBN using Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) Workflow
Caption: Workflow for measuring binding affinity and kinetics to CRBN using Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Workflow
Caption: Workflow for a competitive Fluorescence Polarization (FP) assay to measure CRBN binding.
Microscale Thermophoresis (MST) Workflow
Caption: Workflow for measuring binding affinity to CRBN using Microscale Thermophoresis (MST).
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a ligand binding to CRBN.
Materials:
-
Purified recombinant CRBN (often in complex with DDB1 for stability)
-
Ligand of interest
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the CRBN protein and the ligand against the ITC buffer to ensure a perfect buffer match.[9]
-
Determine the accurate concentrations of the protein and ligand solutions.
-
Degas both solutions immediately before the experiment to avoid air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN solution (e.g., 20-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-fold higher concentration than the protein, e.g., 200-500 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow the system to return to thermal equilibrium.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the raw heat flow peaks to obtain the heat change per injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics (ka and kd) and affinity (Kd) of a ligand to CRBN.
Materials:
-
Purified recombinant CRBN
-
Ligand of interest
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the CRBN solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the ligand (analyte) over the immobilized CRBN surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound ligand and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence Polarization (FP) - Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound to CRBN by measuring its ability to displace a fluorescently labeled tracer.
Materials:
-
Purified recombinant CRBN
-
Fluorescently labeled CRBN ligand (tracer, e.g., Cy5-thalidomide)
-
Test compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 1% DMSO, 0.1% Pluronic F-127)[2]
-
Black, low-binding microtiter plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microtiter plate, add the CRBN protein to a final concentration determined by a prior titration experiment (e.g., a concentration that gives a robust polarization signal with the tracer).
-
Add the fluorescent tracer at a constant concentration (typically at or below its Kd for CRBN).
-
Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no CRBN (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Microscale Thermophoresis (MST) - Competitive Binding Assay
Objective: To determine the binding affinity (Kd) of a ligand to CRBN in solution.
Materials:
-
Purified recombinant CRBN
-
Fluorescent label (if CRBN is not intrinsically fluorescent)
-
Unlabeled ligand of interest
-
MST buffer (e.g., buffer with low detergent concentration to prevent aggregation)
-
MST instrument and capillaries
Procedure:
-
Sample Preparation:
-
If necessary, label the CRBN protein with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a constant concentration of the fluorescently labeled CRBN.
-
Prepare a serial dilution of the unlabeled ligand.
-
-
Binding Reaction:
-
Mix the labeled CRBN with each concentration of the unlabeled ligand.
-
Incubate the mixtures to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply a microscopic temperature gradient and measure the change in fluorescence as the molecules move along this gradient (thermophoresis).
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to a suitable model to determine the dissociation constant (Kd).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Western Blot Analysis for Protein Degradation by Thalidomide-5-O-CH2-COOH PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PROTACs (Proteolysis Targeting Chimeras) utilizing a Thalidomide-5-O-CH2-COOH moiety for E3 ligase recruitment. We will delve into the experimental data and detailed methodologies necessary to validate protein degradation, with a focus on Western blot analysis.
Proteolysis-targeting chimeras are novel therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The this compound component serves as a derivative of Thalidomide (B1683933), a well-established recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
Comparative Performance of Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC B03 | CDK9 | Pomalidomide | PEG/Alkyl triazole | MV4-11 | 7.62 | >90 |
| Degrader 3 | CDK9 | Thalidomide derivative | Not specified | Not specified | ~20,000 (65% degradation at 20µM) | ~65 |
| Degrader 6C | CYP1B1 | Thalidomide derivative | 6-carbon alkyl | DU145/CY | >1000 | Not specified |
Note: The data presented is for illustrative purposes and is derived from various published sources on Thalidomide and Pomalidomide-based PROTACs. The performance of a specific PROTAC is highly dependent on the target protein, linker composition, and the specific cellular context.
Signaling Pathway of CRBN-Recruiting PROTACs
Thalidomide-based PROTACs function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the CRBN substrate receptor. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Workflow: Western Blot Analysis
Western blotting is a cornerstone technique for confirming and quantifying PROTAC-mediated protein degradation. The following diagram outlines the typical experimental workflow.
Detailed Experimental Protocol: Western Blotting for PROTAC-Induced Protein Degradation
This protocol provides a standard method to quantify the degradation of a target protein in cultured cells following treatment with a Thalidomide-based PROTAC.
Materials and Reagents:
-
Cell Line: A human cell line endogenously expressing the protein of interest.
-
PROTAC Compound: Stock solution of the this compound PROTAC in DMSO.
-
Control Compounds: DMSO (vehicle control), a negative control (e.g., a non-degrading inhibitor for the target protein).
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4x or 2x)
-
SDS-PAGE Gels
-
Electrophoresis and Transfer Apparatus
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Specific for the target protein.
-
Loading Control Antibody: e.g., anti-GAPDH, anti-β-actin, or anti-vinculin.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.
-
Imaging System: Capable of detecting chemiluminescence.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody.
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the band intensity of the target protein to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 value can be determined by plotting the percentage of remaining protein against the PROTAC concentration and fitting the data to a dose-response curve.[5]
-
References
Safety Operating Guide
Prudent Disposal of Thalidomide-5-O-CH2-COOH: A Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of Thalidomide-5-O-CH2-COOH, a derivative of the potent teratogen thalidomide, requires stringent adherence to hazardous waste protocols to mitigate risks to personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled with the same high degree of caution as thalidomide, assuming similar hazardous properties, including severe reproductive toxicity.[1][2] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of waste containing this compound.
Core Safety Principles and Hazard Assessment
Thalidomide and its analogs are classified as highly potent compounds, with the primary health concern being their teratogenic potential.[2] Therefore, all waste generated during the handling of this compound must be treated as hazardous. Laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific local and state regulations, as these may vary.
Personal Protective Equipment (PPE) is Mandatory:
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a primary barrier against dermal absorption. Allows for safe removal of the outer layer if contamination occurs.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of solutions containing the compound.[2] |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher). | Necessary if there is a risk of generating dust or aerosols.[1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the essential procedures for the collection, segregation, and packaging of all waste streams contaminated with this compound.
1. Waste Characterization and Segregation:
All materials that have come into contact with this compound are to be considered hazardous waste.[1] Strict segregation at the point of generation is crucial to prevent cross-contamination and ensure compliant disposal.[1]
-
Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, bench paper, and any other disposable lab materials.[2] These must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, dedicated liquid hazardous waste container.[2] Do not mix with other chemical waste streams unless explicitly approved by your EHS department.[1][2]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.[2]
2. Waste Collection and Packaging:
-
Designated Containers: Use dedicated, sealable, and clearly labeled hazardous waste containers compatible with the chemical nature of the waste.[1][2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][2]
-
Container Sealing: Once a waste container is full (do not overfill), securely seal the lid.[2] Wipe the exterior of the container to remove any potential external contamination.[2]
3. Storage and Final Disposal:
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.[1][2]
-
Documentation: Maintain a detailed log of the waste generated, including the quantity and date of accumulation.[1]
-
EHS Coordination: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.[1] Disposal should be carried out by a permitted chemical waste incinerator in accordance with federal, state, and local guidelines.[3]
Under no circumstances should this waste be disposed of down the drain or in the general trash. [2][3]
Spill Response Protocol
In the event of a spill, immediate and proper response is critical to prevent exposure and environmental contamination.
-
Evacuate: Non-essential personnel should immediately leave the area.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any potential aerosols or dust.[1]
-
Contain: Use an appropriate absorbent material to contain the spill.[1] If the spilled material is a solid, carefully place a damp cloth or towel over the area to minimize dust generation before adding liquid to solubilize it.[3]
-
Collect: Carefully collect the absorbed material and contaminated debris, placing it into a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area twice with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[2][3] All materials used for decontamination are also considered hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
